(+)-Decursinol
説明
特性
IUPAC Name |
(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXFQDFSVDZUIW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178008 | |
| Record name | Decursinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23458-02-8 | |
| Record name | (+)-Decursinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23458-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decursinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decursinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECURSINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBI4YB704B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Decursinol from Angelica gigas Nakai
Introduction
Angelica gigas Nakai, a medicinal herb native to Korea, China, and Japan, has a long history of use in traditional Asian medicine for treating a range of ailments, including anemia and hormonal imbalances.[1] The roots of this plant are a rich source of bioactive pyranocoumarin compounds, with this compound and its derivatives, decursin and decursinol angelate, being among the most significant.[1][2] this compound, the metabolic product of decursin and decursinol angelate, has garnered considerable attention from the scientific community for its diverse and potent pharmacological activities.[2]
This technical guide provides a comprehensive overview of this compound derived from Angelica gigas Nakai, focusing on its extraction, biological activities, and underlying mechanisms of action. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex signaling pathways and workflows using Graphviz diagrams.
Extraction and Isolation from Angelica gigas Nakai
The primary bioactive compounds in Angelica gigas Nakai roots are decursin and decursinol angelate, which are readily converted to this compound in vivo.[2] Therefore, extraction methods typically focus on obtaining these precursor molecules.
Experimental Protocols for Extraction
2.1.1. Solvent Extraction
A common and straightforward method for extracting coumarins from Angelica gigas Nakai involves the use of organic solvents.
-
Protocol:
-
The dried roots of Angelica gigas Nakai are ground into a fine powder.[3]
-
The powdered root material is mixed with an organic solvent, such as methanol or ethanol, typically at a solid-to-liquid ratio ranging from 1:2 to 1:4 (g/mL).[3][4]
-
The mixture is agitated or shaken for a specified period, often around 12 hours, at room temperature.[3]
-
Following extraction, the solution is filtered to remove solid plant material.[4]
-
The solvent is then evaporated under reduced pressure to yield a crude extract rich in decursin and decursinol angelate.[5] Further purification can be achieved using techniques like column chromatography.
-
2.1.2. Subcritical-Water Extraction (SWE)
SWE is an environmentally friendly alternative that uses water at elevated temperatures and pressures to extract hydrophobic compounds.
-
Protocol:
-
50 g of powdered Angelica gigas Nakai root is placed into an 8 L extraction cell.[6]
-
1.1 L of preheated water (70–80 °C) is added to the extractor.[6]
-
The extractor is heated to the target temperature (e.g., 190 °C) while agitating at a specific speed (e.g., 200–250 rpm).[6]
-
Extraction is maintained for a set duration (e.g., 15 minutes) at a pressure of approximately 5 MPa.[6][7]
-
After extraction, the solution is collected for analysis.[6]
-
2.1.3. Ionic Liquid-Based Extraction
Ionic liquids (ILs) are considered green solvents and can be highly efficient for extracting natural products.[8]
-
Protocol:
-
1 g of dried, powdered Angelica gigas Nakai root is mixed with 6.5 mL of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF4).[8]
-
The mixture is stirred at 500 rpm for 120 minutes at a temperature of 60 °C.[8]
-
The extract is then filtered and analyzed, often by High-Performance Liquid Chromatography (HPLC).[8]
-
Data Presentation: Extraction Yields
The efficiency of different extraction methods can be compared based on the yield of the target compounds.
| Extraction Method | Solvent/Conditions | Compound | Yield (mg/g of dried root) | Reference |
| Ionic Liquid Extraction | (BMIm)BF4, 60°C, 120 min | Decursin | 43.32 | [8] |
| Decursinol Angelate | 17.87 | [8] | ||
| Subcritical-Water Extraction | Water, 190°C, 15 min, 200-250 rpm | Decursin | 17.77 ± 2.39 | [6] |
| Conventional Solvent | Methanol | Decursin | 24.00 ± 1.21 | [6] |
| Ethanol | Decursin | 21.93 ± 2.10 | [6] |
Biological Activities and Mechanisms of Action
This compound and its precursors exhibit a wide array of biological effects, with anti-cancer, neuroprotective, and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Activity
Decursin and its derivatives have demonstrated significant anti-cancer potential across various cancer types by modulating multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[9]
3.1.1. Inhibition of Cell Proliferation and Cell Cycle Arrest
Decursin has been shown to inhibit the growth of cancer cells by arresting the cell cycle at different phases. For instance, in colon cancer cells, it can induce a G1 phase block by upregulating p21 and downregulating cyclin D1 through the MAPK/ERK1/2 signaling pathway.[10]
3.1.2. Induction of Apoptosis
A key mechanism of decursin's anti-cancer effect is the induction of programmed cell death, or apoptosis. In osteosarcoma cells, decursin suppresses the phosphorylation of Akt and NF-κB, which are crucial for cell survival.[11] It also modulates the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent apoptosis.[11][12]
3.1.3. Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Decursin and decursinol angelate have been found to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis.[13] They achieve this by suppressing the phosphorylation of VEGFR-2 and its downstream signaling pathways, including ERK and JNK.[13]
3.1.4. Inhibition of Invasion and Metastasis
The spread of cancer cells to distant organs is a major cause of mortality. Decursin can inhibit the invasion and metastasis of cancer cells by modulating pathways such as PI3K/AKT and MAPK/NF-κB, which in turn affects the expression of matrix metalloproteinases (MMPs) like MMP-9.[10]
3.1.5. Signaling Pathways in Anti-Cancer Activity
Several key signaling pathways are targeted by this compound and its precursors in their anti-cancer action.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Decursin has been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[9][11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in various cellular processes. Decursin can modulate this pathway to inhibit cell invasion and induce apoptosis.[10][12]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. Decursin can suppress NF-κB activation, thereby inhibiting the expression of genes involved in cell survival and inflammation.[11]
-
STAT3 Pathway: The STAT3 signaling pathway is often constitutively active in cancer cells and promotes their growth and survival. Decursin can inhibit this pathway, for example, by downregulating CXCR7 expression in gastric cancer.[1][10]
3.1.6. Visualization of Anti-Cancer Signaling Pathways
Caption: Key anti-cancer signaling pathways modulated by this compound/decursin.
3.1.7. Data Presentation: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Compound | IC50 / Effect | Reference |
| 143B | Osteosarcoma | Cell Viability | Decursin | Suppressed proliferation at 100 µM | [11] |
| MG63 | Osteosarcoma | Cell Viability | Decursin | Suppressed proliferation at 100 µM | [11] |
| HT29 | Colon Cancer | Cell Proliferation | Decursin | Inhibited proliferation | [10] |
| HCT116 | Colon Cancer | Cell Proliferation | Decursin | Inhibited proliferation | [10] |
| MCF-7 | Breast Cancer | Cell Invasion | Decursin | Inhibited TPA-induced invasion | [10] |
| B16F10 | Melanoma | Cell Proliferation | Decursin | Dose-dependent inhibition | [12] |
Neuroprotective Activity
This compound has demonstrated significant potential in protecting neuronal cells from various insults, suggesting its therapeutic utility in neurodegenerative diseases.
3.2.1. Protection against Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in conditions like Alzheimer's disease. This compound and decursin protect primary cultured rat cortical cells from glutamate-induced oxidative stress.[14] They achieve this by reducing the influx of calcium and bolstering the cellular antioxidant defense system, including increasing levels of glutathione.[14] In PC12 cells, they protect against amyloid β-protein-induced oxidative stress by upregulating heme oxygenase-1 (HO-1) through the Nrf2 pathway.[15]
3.2.2. Cognitive Enhancement
Studies in animal models have shown that decursin can ameliorate memory impairment. In mice with scopolamine-induced amnesia, decursin improved performance in passive avoidance and Morris water maze tests, partly by inhibiting acetylcholinesterase (AChE) activity in the hippocampus.[7][16]
3.2.3. Signaling Pathways in Neuroprotection
-
Nrf2/HO-1 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Decursin activates Nrf2, leading to the expression of antioxidant enzymes like HO-1, which protects cells from oxidative damage.[7][15]
-
MAPK Pathway: The MAPK pathway is also involved in the neuroprotective effects of decursin, as it can activate Nrf2.[7]
-
Calcium Homeostasis: Decursinol and decursin help maintain calcium homeostasis by reducing excessive calcium influx through glutamate receptors, thus preventing excitotoxicity.[14]
3.2.4. Visualization of Neuroprotective Signaling Pathway
Caption: Neuroprotective mechanism of this compound via the Nrf2/HO-1 pathway.
3.2.5. Data Presentation: Neuroprotective Activity
| Model | Insult | Compound | Concentration / Dose | Effect | Reference |
| Primary rat cortical cells | Glutamate | Decursinol/Decursin | 0.1–10.0 µM | Significant neuroprotection | [14] |
| PC12 cells | Amyloid β-protein | Decursin | Not specified | Decreased cytotoxicity and lipid peroxidation | [15] |
| HT22 cells | Glutamate | Decursin | 12.5 and 25 µM | Improved cell viability | [17] |
| Mice | Scopolamine | Decursin | Not specified | Ameliorated amnesia | [7][16] |
| Mice (Neuropathic pain) | Chronic constriction injury | Decursinol | 50 mg/kg (IP) | Anti-allodynic effect | [18] |
Anti-Inflammatory Activity
Inflammation is a key process in many chronic diseases. Decursinol and its derivatives have been shown to possess potent anti-inflammatory properties.
3.3.1. Inhibition of Pro-inflammatory Mediators
Decursin and decursinol angelate inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[19] This is achieved by modulating signaling pathways like NF-κB.[19]
3.3.2. Amelioration of Inflammatory Bowel Disease (IBD)
In a mouse model of IBD induced by dextran sodium sulfate (DSS), decursinol angelate was found to relieve colitis.[20] It attenuated weight loss, colon shortening, and tissue damage.[20] Mechanistically, it was shown to inhibit the ROS/TXNIP/NLRP3 pathway and pyroptosis.[20] It also suppressed the differentiation of pro-inflammatory Th17 cells.[21]
3.3.3. Signaling Pathways in Anti-Inflammatory Activity
-
NF-κB Pathway: As in cancer, the inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of decursinol, reducing the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[12][19]
-
MAPK Pathway: The MAPK pathway is also involved in mediating the anti-inflammatory response to decursinol angelate.[20]
-
NLRP3 Inflammasome: Decursinol angelate can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.[20]
3.3.4. Visualization of Anti-Inflammatory Experimental Workflow
Caption: Experimental workflow for evaluating decursinol angelate in a DSS-induced colitis model.
3.3.5. Data Presentation: Anti-Inflammatory Activity
| Model | Compound | Dose | Effect | Reference |
| DSS-induced colitis (mice) | Decursinol angelate | 10 and 20 mg/kg | Attenuated weight loss and colon shortening | [20] |
| LPS-stimulated RAW 264.7 cells | Decursin | Not specified | Inhibited NO, PGE2, IL-6, TNF-α production | [19] |
| Naïve CD4+ T cells | Decursinol angelate | Up to 40 µM | Impeded Th17 differentiation | [21] |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in both rodents and humans have shown that decursin and decursinol angelate are rapidly and extensively metabolized to this compound after oral administration.[2][22]
Absorption, Metabolism, and Bioavailability
Following oral administration in rats, this compound exhibits high oral bioavailability (>45%) and is absorbed quickly, with Tmax values ranging from 0.4 to 0.9 hours.[23] In humans, after a single oral dose of an Angelica gigas Nakai extract, this compound is the major metabolite found in plasma.[24]
Data Presentation: Pharmacokinetic Parameters
| Species | Compound | Dose | Cmax (µg/L) | Tmax (h) | t1/2 (h) | Reference |
| Human | Decursin | 1.6 ± 0.3 mg/kg | 4.8 ± 3.4 | 2.5 ± 1.6 | 17.4 ± 14.5 | [24] |
| Decursinol Angelate | 1.0 ± 0.2 mg/kg | 2.5 ± 1.9 | 2.6 ± 1.5 | 19.3 ± 15.6 | [24] | |
| This compound | Metabolite | 269.8 ± 117.7 | 3.3 ± 1.4 | 7.4 ± 2.6 | [24] | |
| Rat (IV) | This compound | 5 mg/kg | - | - | - | [23] |
| Rat (Oral) | This compound | 5 mg/kg | - | 0.4 ± 0.2 | - | [23] |
| Mouse (Oral) | Decursin/DA | ~240 mg/kg | 0.54 µg/mL | - | - | [22] |
| This compound | Metabolite | 14.9 µg/mL | - | - | [22] |
Conclusion
This compound, a major bioactive metabolite from Angelica gigas Nakai, stands out as a promising natural compound with significant therapeutic potential. Its well-documented anti-cancer, neuroprotective, and anti-inflammatory activities are supported by a growing body of evidence detailing its interactions with key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB. The ability to modulate these fundamental pathways underscores its potential for development into novel therapeutics for a range of complex diseases.
For drug development professionals, the favorable pharmacokinetic profile, particularly its high oral bioavailability in preclinical models, makes this compound an attractive lead compound. However, further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its delivery for clinical applications. The data and protocols compiled in this guide offer a solid foundation for researchers to build upon, paving the way for the translation of this potent natural product from the laboratory to the clinic.
References
- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Chemoprevention with Korean Angelica: Active Compounds, Pharmacokinetics, and Human Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 11. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Decursinol angelate relieves inflammatory bowel disease by inhibiting the ROS/TXNIP/NLRP3 pathway and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of (+)-Decursinol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: (+)-Decursinol, a pyranocoumarin found predominantly in the roots of Angelica gigas Nakai, has garnered significant attention from the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. Understanding the intricate biosynthetic pathway of this promising natural product is paramount for its sustainable production through metabolic engineering and for the development of novel therapeutics. This technical guide provides an in-depth overview of the biosynthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropaninanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. The pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core coumarin scaffold, which is then further modified to produce this compound and its derivatives.
The initial committed step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. This intermediate is then activated to its corresponding CoA-ester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .
The formation of the characteristic coumarin ring structure begins with the ortho-hydroxylation of p-coumaroyl-CoA, a step that leads to the formation of umbelliferone, a key branch-point intermediate in coumarin biosynthesis. Umbelliferone then undergoes prenylation to yield demethylsuberosin. A subsequent hydroxylation reaction, likely catalyzed by a cytochrome P450 enzyme, converts demethylsuberosin to (+)-marmesin. The opening of the furan ring of (+)-marmesin, followed by a reduction step, ultimately leads to the formation of this compound. This molecule can be further esterified to produce other bioactive compounds like decursin and decursinol angelate.
Key Enzymes in the Biosynthesis
While the complete enzymatic machinery for this compound biosynthesis in Angelica gigas is yet to be fully characterized, studies have highlighted the crucial roles of Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) as the initial committing enzymes of the phenylpropanoid pathway.
Phenylalanine Ammonia-Lyase (PAL): As the gateway enzyme, PAL expression and activity are critical in controlling the metabolic flux towards the biosynthesis of phenylpropanoids, including coumarins. Studies have shown that the expression of PAL genes in Angelica gigas is influenced by environmental factors such as light quality.[1]
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme catalyzes the second committed step in the pathway. Overexpression of the C4H gene in hairy root cultures of Angelica gigas has been shown to enhance the production of decursinol angelate, indicating that C4H is a significant rate-limiting enzyme in the biosynthesis of these pyranocoumarins.[2]
A Note on Enzyme Kinetics: To date, specific enzyme kinetic parameters (Km, Vmax) for PAL and C4H from Angelica gigas have not been reported in the scientific literature. For reference, PAL from Trichosporon cutaneum exhibits Michaelis-Menten kinetics with a Km of 5.0 ± 1.1 mM for phenylalanine. It is important to note that these values may not be directly transferable to the enzymes in Angelica gigas.
Quantitative Data on Metabolite Production
The concentration of this compound and its derivatives in Angelica gigas can vary depending on genetic and environmental factors. The following tables summarize some of the reported quantitative data.
| Plant Material | Compound | Concentration (mg/g Dry Weight) | Analytical Method | Reference |
| Angelica gigas plantlets (grown under orange LEDs) | Decursin | 3.2 | Not Specified | [1] |
| Angelica gigas plantlets (grown under orange LEDs) | Decursinol angelate | 6.0 | Not Specified | [1] |
| Biological Matrix | Compound | Administration Route | Cmax (µg/mL) | Tmax (h) | Reference |
| Rat Plasma | Decursinol | Oral | >45% bioavailability | 0.4 - 0.9 | Not Specified |
Regulation of this compound Biosynthesis
The biosynthesis of phenylpropanoids, including coumarins, is tightly regulated at the transcriptional level. Several families of transcription factors, such as MYB, bHLH, AP2, and WRKY, are known to play crucial roles in modulating the expression of biosynthetic genes.[3]
A recent study on the related species Angelica dahurica identified a NAC transcription factor, AdNAC20 , as a key regulator of both lignin and coumarin biosynthesis.[4][5] Overexpression of AdNAC20 led to a decrease in total coumarin content, while its knockout resulted in an increase, suggesting that AdNAC20 acts as a negative regulator of coumarin biosynthesis, likely by diverting metabolic flux towards the competing lignin pathway.[4][5]
Furthermore, plant signaling molecules such as jasmonates (e.g., methyl jasmonate) and salicylic acid are well-known elicitors of secondary metabolite production.[6][7] While their specific roles in regulating this compound biosynthesis in Angelica gigas have not been fully elucidated, it is hypothesized that these signaling pathways can modulate the expression of key biosynthetic genes and transcription factors, thereby influencing the production of decursinol and its derivatives.
Experimental Protocols
Protocol 1: Agrobacterium rhizogenes-mediated Transformation of Angelica gigas for Hairy Root Culture
This protocol is essential for functional gene analysis and for the metabolic engineering of the this compound biosynthetic pathway.
1. Plant Material and Sterilization:
-
Use sterile in vitro-grown plantlets of Angelica gigas.
-
Excise young leaves and stems to be used as explants.
2. Agrobacterium rhizogenes Culture:
-
Grow A. rhizogenes strain (e.g., A4, R1000) harboring the desired binary vector in liquid LB medium with appropriate antibiotics at 28°C with shaking until the OD600 reaches 0.6-0.8.
-
Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium (e.g., MS medium with 100 µM acetosyringone).
3. Co-cultivation:
-
Immerse the explants in the bacterial suspension for 10-15 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid co-cultivation medium (e.g., MS medium with 100 µM acetosyringone) and incubate in the dark at 22-25°C for 2-3 days.
4. Selection and Regeneration:
-
Transfer the explants to a selection medium (e.g., MS medium with appropriate antibiotics for plant selection, such as kanamycin or hygromycin, and an antibiotic to eliminate Agrobacterium, such as cefotaxime or timentin).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Hairy roots will emerge from the wounded sites of the explants within 3-6 weeks.
5. Establishment of Hairy Root Cultures:
-
Excise the independently growing hairy roots and transfer them to a liquid culture medium (e.g., B5 or MS medium) with the same antibiotics.
-
Maintain the hairy root cultures in the dark on a rotary shaker at 100-120 rpm at 22-25°C.
Protocol 2: Extraction and Quantitative Analysis of Decursinol and its Derivatives
This protocol outlines the general steps for the extraction and quantification of this compound and related compounds from Angelica gigas root material.
1. Sample Preparation:
-
Dry the Angelica gigas root material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Weigh a precise amount of the powdered root material (e.g., 100 mg).
-
Add a defined volume of an appropriate solvent, such as methanol or ethyl acetate.
-
Perform extraction using a suitable method, such as sonication for 30 minutes or overnight maceration with shaking.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants.
3. Sample Preparation for Analysis:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter.
4. Quantitative Analysis by HPLC:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or PDA detector.
-
Develop a suitable gradient elution method using solvents such as acetonitrile and water.
-
Prepare a standard curve using authenticated standards of this compound, decursin, and decursinol angelate.
-
Inject the prepared sample and quantify the compounds of interest by comparing their peak areas to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of cinnamate 4-hydroxylase gene enhances biosynthesis of decursinol angelate in Angelica gigas hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 4. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. formosana [mdpi.com]
- 5. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pharmacological Maze: A Technical Guide to (+)-Decursinol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursinol, a pyranocoumarin primarily isolated from the roots of Angelica gigas Nakai, along with its main analogs decursin and decursinol angelate, has emerged as a compound of significant interest in pharmacological research. These molecules exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacological Activities: A Quantitative Overview
The therapeutic potential of this compound and its analogs is underscored by their activity across a range of in vitro and in vivo models. The following tables summarize the key quantitative data, offering a comparative perspective on their efficacy.
Anticancer Activity
Decursin and its analogs have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical metrics for gauging their potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Decursin | Human Bladder Carcinoma (E-J) | 6.00 | [1] |
| Decursinol Angelate | Prostate Cancer (PC-3) | 13.63 | [2] |
| Decursinol Angelate | Multidrug-Resistant Colorectal Cancer (HCT-116MDR) | ~50-75 (effective concentration) | [3] |
Anti-Inflammatory Activity
The anti-inflammatory properties of these compounds are attributed to their ability to modulate key inflammatory mediators.
| Compound | Cell Line | Assay | Effective Concentration | Effect | Reference |
| Decursin | Macrophages (RAW264.7, THP-1) | LPS-induced MMP-9 expression | < 60 µM | Suppression of MMP-9 | [4] |
| Decursin | Chondrocytes | IL-1β-induced pro-inflammatory factors | 1, 5, and 10 µM | Dose-dependent decrease in PGE2, IL-6, TNF-α, COX-2, NO, iNOS | [5] |
| Decursinol Angelate | Macrophages (HL-60, Raw 264.7) | PMA-induced NF-κB activation | 20, 30, 40 µM | Suppression of NF-κB p65 subunit activation | [6] |
Neuroprotective Activity
This compound and its analogs have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress.
| Compound | Cell Model | Insult | Effective Concentration | Effect | Reference |
| Decursinol | Primary cultured rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10.0 µM | Significant neuroprotection | [7] |
| Decursin | Primary cultured rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10.0 µM | Significant neuroprotection | [7] |
| Decursin | Murine hippocampal neuronal cells (HT22) | Glutamate-induced oxidative stress | 12.5 and 25 µM | Improved cell viability | [8] |
| Decursinol Angelate | Murine hippocampal neuronal cells (HT22) | Glutamate-induced apoptosis | 50 µM | Recovery from apoptosis to 65% | [8] |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as therapeutic agents. A notable characteristic is the rapid and extensive conversion of decursin and decursinol angelate to their metabolite, decursinol, in vivo.[9][10][11][12][13]
| Compound(s) | Animal Model | Administration | Key Findings | Reference |
| Decursin/Decursinol Angelate | Mouse | Oral gavage or Intraperitoneal injection | Rapidly hydrolyzed to decursinol. Cmax (IP): 11.2 µg/mL (decursin/DA) and 79.7 µg/mL (decursinol). Cmax (Oral): 0.54 µg/mL (decursin/DA) and 14.9 µg/mL (decursinol). | [12] |
| Decursinol | Mouse | Oral gavage | AUC0–24h of plasma decursinol was approximately 3.7-fold higher than that from equimolar D/DA dosing. | [9][10][11] |
Key Signaling Pathways
The pharmacological effects of this compound and its analogs are mediated through the modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
This pathway is central to cell proliferation, survival, and metabolism and is often dysregulated in cancer. Decursin has been shown to inhibit this pathway, contributing to its anticancer effects.[5]
Caption: Decursin inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation and immunity. Decursin and its analogs inhibit NF-κB activation, which is a key mechanism for their anti-inflammatory effects.[4][6]
Caption: Decursin and its analogs inhibit the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases. Inhibition of this pathway is another mechanism through which decursin and its analogs exert their therapeutic effects.
Caption: Decursin and analogs may inhibit the JAK/STAT signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the anti-proliferative effects of compounds on cancer cell lines.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of decursin or its analogs (e.g., 0, 10, 25, 50, 100 µM) for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Steps for NF-κB Activation:
-
Cell Treatment and Lysis: Treat cells (e.g., RAW264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of decursin for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Anticancer Efficacy Study (Prostate Cancer Xenograft Model)
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.
Workflow:
Caption: Workflow for an in vivo prostate cancer xenograft study.
Detailed Protocol:
-
Animal Model: Use male immunodeficient mice (e.g., SCID or nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 1-5 x 10⁶ LNCaP cells) in a mixture of media and Matrigel into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer decursinol (e.g., 4.5 mg per mouse) or vehicle control daily via oral gavage.[9][10][11]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis, such as Western blotting for signaling pathway proteins or immunohistochemistry for proliferation and apoptosis markers.
Conclusion
This compound and its analogs, decursin and decursinol angelate, represent a promising class of natural compounds with multifaceted pharmacological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects are well-documented and are mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT. The extensive in vitro and in vivo data, coupled with a growing understanding of their pharmacokinetic profiles, provide a solid foundation for their further development as therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed summary of the current knowledge and standardized protocols to facilitate future investigations into these promising natural products.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursinol Angelate Inhibits Glutamate Dehydrogenase 1 Activity and Induces Intrinsic Apoptosis in MDR-CRC Cells [mdpi.com]
- 4. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, distribution, metabolism, and excretion of decursin and decursinol angelate from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Anticancer Mechanisms of (+)-Decursinol and Its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Decursinol, a pyranocoumarin derived from the roots of Angelica gigas Nakai, along with its closely related analog decursin, has emerged as a promising natural product with potent anticancer activities. Extensive preclinical research has demonstrated its ability to impede cancer cell proliferation, induce programmed cell death, and inhibit metastasis across a spectrum of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound and its derivatives. We consolidate quantitative data from key studies, detail essential experimental methodologies, and present visual representations of the intricate signaling pathways modulated by these compounds. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of these natural agents.
Introduction
Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer drugs, and among them, coumarin derivatives have garnered significant attention. This compound and its precursor, decursin (decursinol angelate), are pyranocoumarin compounds isolated from the Korean medicinal plant Angelica gigas Nakai.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and notably, potent anticancer effects.[1][2]
This guide focuses on the intricate mechanisms of action of this compound and decursin in cancer cells, highlighting their pleiotropic effects on various cellular processes critical for tumor growth and progression. While decursin is the more extensively studied compound, its metabolite, this compound, which lacks the angelate side chain, also exhibits significant, albeit sometimes distinct, biological activities.[3][4] Understanding the structure-activity relationship between these molecules is crucial for their development as therapeutic agents.
Core Mechanisms of Anticancer Action
This compound and decursin exert their anticancer effects through a multi-pronged approach, targeting key cellular processes including apoptosis, cell cycle progression, and metastasis.
Induction of Apoptosis
A hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. Decursin has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways in a variety of cancer cell lines.[3][5]
Key molecular events in decursin-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Decursin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][7]
-
Activation of Caspases: The release of cytochrome c initiates the caspase cascade. Decursin has been shown to activate initiator caspases-8 and -9, as well as the executioner caspase-3.[3][5] Activated caspase-3 then cleaves essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in cell death.[3][5]
-
Involvement of MAPKs: The p38 MAPK and JNK signaling pathways have also been implicated in decursin-induced apoptosis.[8]
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. Decursin has been demonstrated to induce cell cycle arrest at various checkpoints, thereby inhibiting cancer cell proliferation.[3][6]
-
G0/G1 Phase Arrest: A common effect of decursin is the arrest of cancer cells in the G0/G1 phase of the cell cycle.[3][5][9] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[3][5]
-
G2/M Phase Arrest: In some cancer cell lines, such as estrogen-independent MDA-MB-231 breast cancer cells, decursin can induce G2/M arrest at higher concentrations.[4]
Inhibition of Metastasis and Angiogenesis
The majority of cancer-related deaths are attributable to metastasis, the spread of cancer cells to distant organs. Decursin and this compound have shown significant anti-metastatic and anti-angiogenic properties.[6][10][11]
-
Inhibition of Cell Invasion and Migration: These compounds can suppress the invasion and migration of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[6][11]
-
Modulation of Signaling Pathways: The anti-metastatic effects of decursin are mediated through the inhibition of signaling pathways such as ERK/JNK and PI3K.[6][11]
-
Anti-angiogenic Effects: Decursin has been reported to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, a critical process for tumor growth and metastasis.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of decursin and its related compounds on various cancer cell lines.
Table 1: IC50 Values of Decursin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DU145 | Prostate Cancer | ~50 | 48 | [3] |
| PC-3 | Prostate Cancer | ~75 | 48 | [3] |
| LNCaP | Prostate Cancer | ~40 | 48 | [3] |
| 143B | Osteosarcoma | Not specified, but lower than NHOst | 24, 48 | [12] |
| MG63 | Osteosarcoma | Not specified, but lower than NHOst | 24, 48 | [12] |
| NHOst | Normal Osteoblasts | 87.3 (24h), 91.0 (48h) | 24, 48 | [12] |
| HepG2 | Liver Cancer | >100 | 24 | [7] |
| HCT-116 | Colon Cancer | >100 | 24 | [7] |
| A375.SM | Melanoma | ~85 | 24 | [7] |
| B16F10 | Melanoma | ~60 | 24 | [7] |
Table 2: Effects of Decursin on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Effect | Reference |
| DU145 | 25-100 | G1 arrest, Apoptosis induction | [3] |
| PC-3 | 25-100 | G1, S, and G2/M arrest | [3] |
| LNCaP | 25-100 | G1 arrest | [3] |
| HNSCC | 50-100 | G0/G1 arrest | [5][9] |
| HepG2 | 5-80 | Cell cycle arrest | [5] |
| HT29, HCT116 | 10-90 | Apoptosis induction | [5] |
| 143B, MG63 | Not specified | Apoptosis induction (at 48h) | [12] |
Detailed Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound and decursin.
Cell Culture and Viability Assays
-
Cell Lines and Culture Conditions: Cancer cell lines are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of decursin or this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Harvest treated and untreated cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining:
-
Harvest and wash the cells as described for the apoptosis assay.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by decursin and a typical experimental workflow.
Caption: Intrinsic apoptosis pathway induced by Decursin.
Caption: Mechanism of Decursin-induced G1 cell cycle arrest.
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound and decursin are compelling natural compounds with significant potential for cancer therapy. Their ability to modulate multiple oncogenic signaling pathways, induce apoptosis, and halt cell cycle progression underscores their multifaceted mechanism of action. The structure-activity relationship, where the angelate side chain appears crucial for many of the observed effects, provides a basis for the rational design of novel, more potent derivatives.
While the preclinical evidence is strong, further research is warranted. Future studies should focus on:
-
In vivo efficacy and safety: More extensive animal studies are needed to evaluate the therapeutic efficacy, pharmacokinetics, and potential toxicity of these compounds in various cancer models.
-
Combination therapies: Investigating the synergistic effects of this compound and decursin with existing chemotherapeutic agents could lead to more effective treatment strategies and potentially overcome drug resistance.[12]
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A novel anticancer agent, decursin, induces G1 arrest and apoptosis in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of (+)-Decursinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Decursinol, a coumarin derivative isolated from the roots of Angelica gigas Nakai, has been a subject of interest in oncological research. This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of this compound and its closely related analogues, decursin and decursinol angelate. While direct evidence for broad-spectrum cytotoxicity of this compound is limited, this document summarizes the available data and details the key molecular mechanisms and signaling pathways implicated in the anti-cancer effects of these related compounds. This guide also provides detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, alongside visualizations of the pertinent signaling cascades to support further research and drug development efforts in this area.
Introduction
Coumarin compounds extracted from medicinal plants have long been a source of novel therapeutic agents. Among these, this compound and its derivatives from Angelica gigas have been investigated for their potential anti-cancer properties. This document serves as a technical resource, consolidating the current understanding of the in vitro cytotoxic effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of coumarin compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. While extensive data is available for decursin and decursinol angelate, studies on this compound's direct cytotoxic effects are less common. Research suggests that this compound may not exhibit broad cytotoxic activity; for instance, one study reported no cytotoxic effect on Ishikawa cells, but rather a slight proliferative effect at higher concentrations.[1]
For a comparative perspective, the IC50 values for the related compounds, decursin and decursinol angelate, against various cancer cell lines are presented in Table 1.
Table 1: In Vitro Cytotoxicity (IC50) of Decursin and Decursinol Angelate in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Decursin | A549 | Lung Cancer | 43.55 | [2] |
| Decursin | U87 | Glioblastoma | Approx. 50 | [3] |
| Decursin | C6 | Glioma | > 100 | [3] |
| Decursin | HCT-116 | Colorectal Cancer | Not specified | [4] |
| Decursin | HCT-8 | Colorectal Cancer | Not specified | [4] |
| Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | [5] |
| Decursinol Angelate | B16F10 | Melanoma | Approx. 50 | [6][7] |
| Decursinol Angelate | HepG2 | Liver Cancer | > 100 | [7] |
| Decursinol Angelate | HCT-116 | Colorectal Cancer | > 100 | [7] |
| Decursinol Angelate | A375.SM | Melanoma | > 100 | [7] |
Note: The IC50 values can vary depending on the assay conditions, exposure time, and specific cell line characteristics.
Key Signaling Pathways in Cytotoxicity
The cytotoxic effects of decursin and its analogues are primarily attributed to the induction of apoptosis and cell cycle arrest, which are mediated by the modulation of several key signaling pathways.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Decursin and decursinol angelate have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3][6][8] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Cell Cycle Regulation
Decursin has been observed to induce cell cycle arrest, primarily at the G0/G1 phase.[9] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDKs).
Caption: G1 phase cell cycle arrest mediated by this compound analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxic activity of this compound and related compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for an additional 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.
Detailed Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This technical guide provides a consolidated overview of the in vitro cytotoxic activity of this compound and its analogues. While direct evidence for the broad-spectrum cytotoxicity of this compound is limited, the well-documented anti-cancer effects of the related compounds, decursin and decursinol angelate, provide a strong rationale for continued investigation. The detailed experimental protocols and signaling pathway diagrams presented herein offer a valuable resource for researchers to further explore the therapeutic potential of this class of coumarin compounds in oncology. Future studies should focus on a more extensive evaluation of this compound across a wider panel of cancer cell lines to definitively characterize its cytotoxic profile and to elucidate its precise molecular mechanisms of action.
References
- 1. Decursinol from Angelica gigas Nakai enhances endometrial receptivity during implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 3. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Anti-inflammatory properties of (+)-decursinol.
An In-depth Technical Guide to the Anti-inflammatory Properties of (+)-Decursinol and Related Pyranocoumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1] Natural products represent a vast reservoir of novel chemical entities for drug discovery. Among these, this compound, a pyranocoumarin compound derived from the roots of the Korean medicinal plant Angelica gigas Nakai, has garnered significant attention for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound and its closely related structural analog, decursinol angelate (DA), focusing on their molecular mechanisms, quantitative efficacy, and the experimental methodologies used for their evaluation. These compounds modulate key signaling pathways, making them promising candidates for the development of new anti-inflammatory therapeutics.[3][4]
Core Anti-inflammatory Mechanisms
This compound and decursinol angelate exert their anti-inflammatory effects by targeting multiple critical nodes within the inflammatory signaling cascade. The primary mechanisms involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[5][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the freed NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][7]
Decursinol and decursinol angelate have been shown to potently inhibit this pathway. Studies demonstrate that these compounds block the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[5][8] This action effectively shuts down the downstream transcription of NF-κB-dependent inflammatory mediators.[7][9]
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical axis in inflammatory signaling.[10] These kinases are activated by stimuli like LPS and regulate the expression of inflammatory genes, partly through the activation of transcription factors such as activator protein-1 (AP-1).[10][11]
Decursinol angelate (DA) has been shown to suppress inflammation by blocking the Raf-ERK signaling cascade.[5] Similarly, both decursin and decursinol inhibit the phosphorylation of ERK and JNK in response to vascular endothelial growth factor (VEGF), a key mediator in both inflammation and angiogenesis.[10][12][13] Notably, some studies indicate that the p38 MAPK pathway is not significantly affected by these compounds, suggesting a degree of selectivity in their mechanism.[10][12] This targeted inhibition of ERK and JNK pathways contributes to the reduced expression of matrix metalloproteinases (MMPs) and other inflammatory molecules.[14]
Downstream Effects on Inflammatory Mediators
The inhibition of NF-κB and MAPK pathways by this compound and related compounds leads to a significant reduction in the production of key downstream inflammatory mediators.
-
iNOS and COX-2: These enzymes are responsible for producing nitric oxide (NO) and prostaglandins (PGE2), respectively, which are potent mediators of inflammation. Decursin has been shown to inhibit the expression of both iNOS and COX-2 at the mRNA and protein levels.[2][4][15]
-
Pro-inflammatory Cytokines: Treatment with decursinol angelate markedly suppresses the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), from activated macrophages.[5][9][16]
-
NLRP3 Inflammasome: Recent evidence suggests that decursinol angelate can also inhibit the ROS/TXNIP/NLRP3 inflammasome pathway. It is proposed to bind directly to the NLRP3 protein, preventing inflammasome assembly and subsequent pyroptosis, a highly inflammatory form of cell death.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the effective concentrations and observed effects of decursinol and its related compounds.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Stimulus | Concentration | Effect | Citation |
|---|---|---|---|---|---|
| Decursin | RAW 264.7 Macrophages | LPS | 80 µM | Failed to significantly reduce ERK phosphorylation | [7] |
| Decursinol Angelate | RAW 264.7 Macrophages | LPS | Up to 40 µM | Suppressed secretion of IL-6 and TNF-α; No cytotoxicity observed | [16] |
| Decursinol Angelate | RAW 264.7 Macrophages | LPS | Not specified | Inhibited expression of IL-1β, IL-6, NOX, and iNOS | [5][9] |
| Decursinol Angelate | OT-II CD4+ T cells | Antigen | Up to 40 µM | Significantly suppressed IL-17 production; impeded Th17 differentiation | [17] |
| Decursinol Angelate | HaCaT cells | - | 60 µM | Exhibited 50% free radical scavenging potential |[18] |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Animal Model | Condition | Dosage | Effect | Citation |
|---|---|---|---|---|---|
| Decursinol | Male Mice | Acetic acid-induced writhing | 50 mg/kg (oral) | Significant antinociceptive (analgesic) effect | [19][20] |
| Decursinol | Male Mice | Hot plate / Tail-flick | 50 mg/kg | Significant antinociception | [21] |
| Decursinol Angelate | C57BL/6J Mice | DSS-induced colitis | 0.4 & 4 mg/kg (i.p.) | Attenuated colitis severity; reduced Th17 cells and neutrophils | [17] |
| Decursinol Angelate | Mice | MRSA-induced sepsis | Not specified | Improved mortality and bacteremia; attenuated cytokine storm |[16] |
Key Experimental Protocols
The investigation of this compound's anti-inflammatory properties employs a range of standard cell and molecular biology techniques. A generalized workflow is depicted below, followed by descriptions of key protocols.
References
- 1. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. decursin-and-decursinol-angelate-molecular-mechanism-and-therapeutic-potential-in-inflammatory-diseases - Ask this paper | Bohrium [bohrium.com]
- 5. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways [mdpi.com]
- 9. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Decursinol angelate relieves inflammatory bowel disease by inhibiting the ROS/TXNIP/NLRP3 pathway and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 13. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decursinol angelate ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The analgesic effect of decursinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (+)-Decursinol Target Protein Identification and Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursinol is a pyranocoumarin compound found in the roots of the traditional medicinal herb Angelica gigas Nakai. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties. Understanding the molecular targets of this compound and the nature of its interactions is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified protein targets of this compound, the experimental methodologies used for their identification and binding characterization, and the associated signaling pathways.
Identified Protein Targets of this compound
A pivotal study by Kang et al. (2008) employed a chemical proteomic approach to identify potential protein targets of this compound from a mouse brain cell line. This study utilized affinity chromatography with a decursinol-immobilized Sepharose 4B resin to capture interacting proteins, which were subsequently identified by mass spectrometry. Seven potential target proteins were identified, many of which contain ATP or nucleic acid binding domains and are implicated in various human diseases.[1][2][3]
While the complete list of all seven proteins is not consistently detailed across publicly available literature, several key targets have been repeatedly cited. The identified proteins include:
-
Heat shock protein 90-kDa beta member 1 (HSP90B1 or GRP94) [3]
-
Enolase 1 (ENO1) [3]
-
Actin gamma 1 (ACTG1) [3]
-
Heterogeneous nuclear ribonucleoprotein A2/B1 (HNRNPA2B1) [3]
-
Non-muscle myosin heavy polypeptide 9 (MYH9) [3]
Other studies have proposed additional potential targets based on the biological activities of decursinol and its derivatives, including:
-
Androgen Receptor (AR) [1]
-
Acetylcholinesterase (AChE) [1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2][5]
Quantitative Binding Data
Currently, there is a notable lack of publicly available quantitative data (e.g., Kd, IC50 for direct binding) specifically characterizing the binding affinity of this compound to its identified protein targets. While some studies report IC50 values related to the biological effects of decursinol or its derivatives (decursin and decursinol angelate), these values represent the concentration required to inhibit a cellular process by 50% and are not a direct measure of binding affinity to a specific protein. For instance, IC50 values have been reported for the inhibitory effects of decursin and decursinol angelate on glutamate dehydrogenase activity.[6]
The absence of direct binding affinity data highlights a significant area for future research to quantitatively validate the interactions between this compound and its putative targets.
Experimental Protocols
The identification and characterization of this compound's protein targets rely on a variety of advanced experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.
Target Identification by Affinity Chromatography
This method was central to the initial identification of this compound's binding partners.[1][3]
Objective: To isolate and identify proteins that physically interact with this compound from a complex biological sample.
Methodology:
-
Preparation of Decursinol-Immobilized Resin:
-
This compound is chemically coupled to a solid support matrix, typically CNBr-activated Sepharose 4B. This involves the reaction of a hydroxyl group on decursinol with the activated resin, forming a covalent bond.
-
The unreacted active groups on the resin are then blocked to prevent non-specific protein binding.
-
-
Cell Lysate Preparation:
-
Mouse brain cells (or other relevant cell lines) are cultured and harvested.
-
The cells are lysed using a non-denaturing lysis buffer to release cellular proteins while maintaining their native conformation.
-
The lysate is centrifuged to remove cellular debris, yielding a clear protein extract.
-
-
Affinity Chromatography:
-
The protein extract is incubated with the decursinol-Sepharose 4B resin, allowing proteins with an affinity for decursinol to bind to the immobilized ligand.
-
The resin is then washed extensively with a series of buffers to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Proteins specifically bound to the decursinol-resin are eluted. This can be achieved by:
-
Changing the pH or ionic strength of the buffer to disrupt the protein-ligand interaction.
-
Competitive elution with a high concentration of free this compound.
-
-
-
Protein Identification:
-
The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein bands of interest are excised from the gel and subjected to in-gel digestion with trypsin.
-
The resulting peptide fragments are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their amino acid sequences.
-
These sequences are then used to identify the proteins by searching protein databases.
-
Experimental Workflow for Affinity Chromatography-Based Target ID
Validation of Binding by Cellular Thermal Shift Assay (CETSA)
While not yet reported specifically for this compound, CETSA is a powerful method to confirm target engagement in a cellular context.
Objective: To determine if this compound binds to and stabilizes a target protein within intact cells.
Methodology:
-
Cell Treatment:
-
Intact cells are treated with either a vehicle control or various concentrations of this compound.
-
-
Thermal Challenge:
-
The cell suspensions are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
-
Cell Lysis and Fractionation:
-
The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
-
Protein Quantification:
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
CETSA Experimental Workflow
Quantitative Binding Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the kinetics and affinity of the interaction between a small molecule and a protein. Although not yet reported for this compound, it is a standard method for this purpose.
Objective: To quantitatively determine the binding kinetics (kon, koff) and affinity (Kd) of this compound to a purified target protein.
Methodology:
-
Immobilization of Target Protein:
-
The purified target protein is immobilized on the surface of a sensor chip.
-
-
Injection of this compound:
-
A solution of this compound at various concentrations is flowed over the sensor chip surface.
-
-
Detection of Binding:
-
The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
The association rate (kon) and dissociation rate (koff) are determined from the sensorgram (a plot of RU versus time).
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from the ratio of koff/kon.
-
SPR Experimental Logic
Signaling Pathways Modulated by this compound and its Derivatives
The identified protein targets of this compound are involved in several critical cellular signaling pathways. While direct evidence linking this compound binding to a specific target and the subsequent modulation of a pathway is still emerging, studies on decursinol and its related compounds have implicated the following pathways:
VEGFR-2 Signaling Pathway
Decursin and decursinol angelate have been shown to inhibit angiogenesis by suppressing the VEGFR-2 signaling pathway.[2][5] This involves the inhibition of VEGF-induced phosphorylation of VEGFR-2, which in turn blocks downstream signaling through the ERK and JNK MAP kinase pathways.[2]
VEGFR-2 Signaling Pathway Inhibition
Akt/NF-κB Signaling Pathway
Decursinol angelate has been reported to attenuate the NF-κB and Akt signaling pathways, which are crucial in inflammatory responses.[7] Decursin has also been shown to suppress the phosphorylation of Akt and NF-κB.[8] These pathways are involved in cell proliferation, survival, and inflammation.
Akt/NF-κB Signaling Pathway Modulation
Conclusion and Future Directions
The identification of several potential protein targets for this compound, including HSP90B1 and enolase 1, has provided a valuable foundation for understanding its diverse biological activities. The primary method for this discovery has been affinity chromatography coupled with mass spectrometry. However, a significant gap remains in the quantitative characterization of these binding interactions.
Future research should focus on:
-
Quantitative Binding Studies: Employing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assays (CETSA) to determine the binding affinities (Kd) of this compound for its identified targets.
-
Validation of Targets: Further validation of the identified targets using techniques such as siRNA-mediated knockdown or CRISPR/Cas9-based gene editing to confirm their role in the observed biological effects of this compound.
-
Elucidation of Downstream Signaling: Detailed investigation of the downstream signaling cascades that are modulated upon the binding of this compound to its specific protein targets.
A more complete understanding of the molecular interactions of this compound will be instrumental in advancing its potential as a therapeutic agent for a range of diseases.
References
- 1. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Decursinol angelate: a cytotoxic and protein kinase C activating agent from the root of Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of decursin and its isomer decursinol angelate as potential inhibitors of human glutamate dehydrogenase activity through in silico and enzymatic assay screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Decursinol: A Technical Guide on its Traditional Roles and Modern Pharmacological Mechanisms
Abstract
(+)-Decursinol is a key bioactive pyranocoumarin compound derived from the root of Angelica gigas Nakai, an herb with a long-standing history in traditional Asian medicine.[1][2] Traditionally used to treat a range of ailments including anemia, pain, and gynecological disorders, modern scientific inquiry has begun to elucidate the molecular mechanisms underpinning these therapeutic effects.[3][4] Pharmacokinetic studies have revealed that related compounds, decursin and decursinol angelate, which are more abundant in the plant, are rapidly metabolized to this compound in vivo, positioning it as a critical active metabolite.[5] This technical guide provides an in-depth review of the role of this compound and its derivatives in traditional and contemporary medicine, focusing on their pharmacological activities, quantitative efficacy, and the experimental protocols used for their evaluation. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by detailing the signaling pathways modulated by these compounds and presenting key data in a structured format.
Introduction: From Traditional Herb to Bioactive Compound
Angelica gigas Nakai in Traditional Medicine
The root of Angelica gigas Nakai (AGN), known as "Dang-gui" in Korea or "female ginseng," is a cornerstone of traditional herbal medicine in Korea, China, and Japan.[5][6][7] For centuries, it has been prescribed to invigorate blood circulation, treat anemia, alleviate pain, and manage gynecological conditions related to menstruation and menopause.[4][7][8] Its traditional applications also include use as a tonic, sedative, and anodyne (pain reliever).[3][4][9] These diverse therapeutic claims have prompted extensive research to identify the active phytochemicals responsible for its medicinal properties.[9]
Key Pyranocoumarins: Decursin, Decursinol Angelate, and this compound
The primary bioactive constituents isolated from the roots of Angelica gigas are the pyranocoumarin compounds decursin and its isomer, decursinol angelate (DA).[9][10] this compound (DOH) is the core pyranocoumarin structure from which these compounds are derived.[5] While decursin and DA are present in higher concentrations in the plant extract, studies have shown that they are rapidly converted to this compound by first-pass metabolism in the liver following oral administration.[5] This metabolic conversion underscores the importance of this compound as the principal active metabolite mediating the systemic pharmacological effects observed.[5]
Pharmacological Activities and Molecular Mechanisms
This compound and its parent compounds, decursin and DA, exhibit a wide range of biological activities by interacting with multiple molecular targets and modulating complex cellular signaling pathways.[10][11]
Anti-inflammatory Effects
Inflammation is a critical factor in the progression of numerous chronic diseases.[10] Decursin and its derivatives have demonstrated potent anti-inflammatory activity by modulating key signaling cascades, primarily the NF-κB and MAPK pathways.[10][12] They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).[12][13] This is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the transcription factor NF-κB.[12] Furthermore, these compounds suppress the phosphorylation of MAP kinases like ERK and JNK, which are crucial for inflammatory responses.[12][14] The PI3K/Akt signaling pathway is another target implicated in their anti-inflammatory mechanism.[13][15]
Anti-angiogenic Properties
Angiogenesis, the formation of new blood vessels, is essential for tumor growth.[11] Decursin and decursinol angelate act as effective anti-angiogenic agents by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[14] They inhibit VEGF-induced phosphorylation of its receptor, VEGFR-2, in endothelial cells.[14] This blockade subsequently suppresses downstream signaling through the p42/44 ERK and JNK-MAPK pathways, which are critical for endothelial cell migration, proliferation, and tube formation.[11][14]
Neuroprotective and Central Nervous System (CNS) Effects
The traditional use of A. gigas as a sedative and for cognitive enhancement is supported by modern research.[3][4] Studies have reported neuroprotective effects, with decursinol demonstrating the ability to protect primary rat cortical cells from damage.[16] Decursinol angelate has been shown to potentiate pentobarbital-induced sleeping behaviors in rodents, an effect mediated through the activation of GABAergic systems.[17] Additionally, antinociceptive (pain-relieving) effects have been observed in various pain models, which may be mediated by noradrenergic and serotonergic pathways, though not by opioid receptors.[18][19]
Quantitative Efficacy and Safety Data
The therapeutic potential of this compound and its derivatives has been quantified in numerous preclinical studies. The following tables summarize key findings on their efficacy, pharmacokinetics, and safety.
Table 1: In Vitro Efficacy of Decursin and its Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Decursin | Various Human Cancer Lines | Cytotoxicity | ED₅₀ | 5-16 µg/mL | [3] |
| Decursin | Bladder (235J), Colon (HCT116) | Apoptosis Induction | Protein Expression | Downregulation of Bcl-2, Upregulation of Bax, Caspase 3 | [20] |
| Decursinol Angelate | Murine Macrophages (BMDM) | Anti-inflammatory | Cytokine Secretion | Marked suppression of LPS-induced TNF-α and IL-6 | [13] |
| Decursin | Human Endothelial Cells (HUVEC) | Anti-angiogenesis | Phosphorylation | Suppression of VEGF-induced p42/44 ERK and JNK |[14] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Condition | Dosage | Key Finding | Reference |
|---|---|---|---|---|---|
| Decursin | C57BL/6J Mice | Malignant Melanoma | 10 mg/kg | ~50% suppression of tumor growth | [21] |
| Decursin | BALB/c Nude Mice | Hepatocellular Carcinoma | 30 mg/kg | ~70% suppression of tumor growth | [21] |
| Decursinol | Male ICR Mice | Acute Thermal Pain | 50 mg/kg (ED₅₀) | Significant antinociceptive effect in hot plate & tail-flick assays | [18] |
| Decursinol Angelate | Mice | Pentobarbital-induced Sleep | 10-50 mg/kg | Dose-dependent increase in sleep duration |[17] |
Table 3: Pharmacokinetic and Toxicological Data
| Parameter | Compound | Species | Value | Remarks | Reference |
|---|---|---|---|---|---|
| Pharmacokinetics | |||||
| Oral Bioavailability | Decursinol | Rat | >45% | Fast absorption | [16] |
| Time to Max. Conc. (Tₘₐₓ) | Decursinol | Rat | 0.4 - 0.9 hours | Following oral administration | [16] |
| Toxicology | |||||
| Acute Toxicity (LD₅₀) | Decursin/DA Mix | Rat | >2,000 mg/kg | No toxic symptoms observed | [22] |
| Subacute Toxicity | Decursin/DA Mix | Rat | 2 and 20 mg/kg/day for 30 days | No adverse effects on hematology, biochemistry, or organ histology |[22] |
Key Experimental Protocols
The following sections detail common methodologies used to evaluate the bioactivities of this compound and its related compounds.
In Vitro Anti-inflammatory Assay (Macrophage Model)
This protocol assesses the ability of a compound to suppress inflammatory responses in immune cells.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) are cultured under standard conditions (37°C, 5% CO₂).
-
Treatment: Cells are pre-treated with varying concentrations of decursinol angelate (DA) for a specified duration (e.g., 1 hour).[13]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Cytokine Measurement: After incubation, the supernatant is collected, and the concentrations of pro-inflammatory cytokines like TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[13]
-
Mechanism Analysis: Cell lysates are collected for Western blot analysis to measure the phosphorylation status of key signaling proteins such as IκBα, NF-κB p65, Akt, and MAPKs (ERK, JNK, p38).[12][13]
In Vivo Antinociception Study (Hot Plate Assay)
This protocol evaluates the central analgesic (pain-relieving) effects of a compound in an animal model.
-
Animal Acclimation: Male ICR mice are acclimated to the laboratory environment for at least one week.[17] All experiments are conducted in accordance with approved animal care guidelines.[17][18]
-
Baseline Measurement: Each mouse is placed on a hot plate apparatus maintained at a constant temperature (e.g., 55±0.5°C), and the baseline latency to a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Mice are administered this compound via intraperitoneal (IP) injection or oral gavage at various doses (e.g., 10, 30, 50, 70 mg/kg).[18] A vehicle control group receives the solvent alone.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes, corresponding to peak effect), the latency to the pain response on the hot plate is measured again.[18]
-
Data Analysis: The increase in pain latency is calculated and compared between the treated and control groups to determine the dose-dependent antinociceptive effect. The ED₅₀ value can be calculated from the dose-response curve.[18]
Conclusion and Future Directions
This compound, along with its precursor compounds decursin and decursinol angelate from Angelica gigas, stands as a compelling example of a traditional herbal remedy validated by modern scientific investigation. The extensive preclinical data provide a strong mechanistic basis for its traditional uses in treating conditions related to inflammation, pain, and women's health. The modulation of fundamental signaling pathways such as NF-κB, MAPK, and VEGFR-2 highlights its pleiotropic effects and therapeutic potential across a range of diseases, including cancer and inflammatory disorders.[10][14]
The favorable pharmacokinetic profile and low toxicity in animal models further support its potential for clinical development.[16][22] Future research should focus on well-designed human clinical trials to translate these promising preclinical findings into evidence-based therapies. Furthermore, exploring semi-synthetic derivatives of the decursinol scaffold could lead to the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of natural product-based therapeutics.
References
- 1. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. angelica gigas root: Topics by Science.gov [science.gov]
- 4. Pharmacological Effect of Decursin and Decursinol Angelate from Angelica gigas Nakai [yakhak.org]
- 5. Cancer Chemoprevention with Korean Angelica: Active Compounds, Pharmacokinetics, and Human Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 7. One moment, please... [caringsunshine.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. decursin-and-decursinol-angelate-molecular-mechanism-and-therapeutic-potential-in-inflammatory-diseases - Ask this paper | Bohrium [bohrium.com]
- 12. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potentiation of decursinol angelate on pentobarbital-induced sleeping behaviors via the activation of GABAA-ergic systems in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. willner.com [willner.com]
- 20. mdpi.com [mdpi.com]
- 21. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of (+)-Decursinol from Angelica gigas Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursinol, a pyranocoumarin found in the roots of Angelica gigas Nakai, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, neuroprotective, and anti-inflammatory agent.[1][3][4][5][6] This document provides detailed application notes and protocols for the extraction of this compound from Angelica gigas roots and for the evaluation of its biological activities, with a focus on its anti-cancer and neuroprotective effects.
Extraction of this compound from Angelica gigas Roots
Several methods have been developed for the extraction of decursin and its related compounds from the roots of Angelica gigas. The choice of method depends on factors such as desired purity, yield, cost, and environmental considerations.
Conventional Solvent Extraction
Conventional solvent extraction is a widely used method for obtaining decursinol. Organic solvents such as ethanol and methanol are effective due to the hydrophobic nature of decursinol.[7]
Table 1: Comparison of Conventional Solvent Extraction Methods
| Solvent | Conditions | Decursin Yield | Decursinol Angelate Yield | Reference |
| Distilled Water | - | 182 ppm | 153 ppm | [8] |
| 50% Ethanol | - | 3142 ppm | 2547 ppm | [8] |
| 100% Ethanol | - | 3341 ppm | 2778 ppm | [8] |
| 95% Ethanol | 60°C for 2 h | 21.93 ± 2.10 mg/g | - | [7] |
| 99.8% Methanol | 60°C for 2 h | 24.00 ± 1.21 mg/g | - | [7] |
| Ethanol with Ultrasonic Treatment | Room temp, 12h, sonication | Higher yield than without sonication | Higher yield than without sonication | [9] |
Advanced Extraction Methods
More advanced techniques have been explored to improve extraction efficiency and reduce the use of organic solvents.
-
Supercritical CO2 Extraction: This method is noted for its high efficiency, yielding a decursin and decursinol angelate content of 38.65% in the extract.[2][10]
-
Subcritical Water Extraction (SWE): This environmentally friendly method uses water at elevated temperatures and pressures. Optimal conditions for decursin extraction have been found to be 190°C for 15 minutes with a stirring speed of 200–250 rpm, yielding 17.77 ± 2.39 mg/g.[7]
-
Ionic Liquid-Based Extraction: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF4), have shown high efficiency. Optimized conditions (1 g/6.5 mL solid-to-liquid ratio, 60°C, 120 min) resulted in a decursin yield of 43.32 mg/g.[11]
Table 2: Comparison of Advanced Extraction Methods
| Extraction Method | Optimal Conditions | Decursin Yield | Reference |
| Supercritical CO2 Extraction | - | 38.65% (combined with decursinol angelate) | [10] |
| Subcritical Water Extraction | 190°C, 15 min, 200-250 rpm stirring | 17.77 ± 2.39 mg/g | [7] |
| Ionic Liquid ([BMIm]BF4) Extraction | 60°C, 120 min, 1g/6.5mL ratio | 43.32 mg/g | [11] |
Experimental Protocols for Biological Activity Assessment
The following protocols provide a framework for investigating the anti-cancer and neuroprotective effects of this compound.
General Experimental Workflow
Caption: General workflow for the extraction of this compound and subsequent biological activity assessment.
Protocol 1: Anti-Cancer Activity - Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on prostate cancer cell lines.
1. Cell Culture:
- Culture human prostate cancer cell lines, such as LNCaP and DU145, in appropriate media (e.g., RPMI-1640 for LNCaP, EMEM for DU145) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][11]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
- Subculture the cells when they reach 80-90% confluency.
2. MTT Assay:
- Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
- Prepare various concentrations of this compound in the culture medium.
- Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).[12]
- Measure the absorbance at 570 nm using a microplate reader.[13]
- Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of Anti-Cancer Signaling Pathways (Western Blot)
This protocol details the investigation of key signaling pathways affected by this compound in cancer cells.
1. Cell Treatment and Lysis:
- Seed cancer cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of this compound for the desired time.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
2. Western Blotting:
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-ERK, ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Neuroprotective Activity - Glutamate-Induced Toxicity Assay
This protocol evaluates the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.
1. Cell Culture:
- Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14]
2. Neuroprotection Assay:
- Seed SH-SY5Y cells in a 96-well plate.
- Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
- Induce neurotoxicity by adding glutamate to the culture medium (final concentration typically 5-10 mM) and incubate for 24 hours.[6][15]
- Assess cell viability using the MTT assay as described in Protocol 1.
- Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
Signaling Pathways Modulated by this compound
Anti-Cancer Signaling Pathways
This compound has been shown to modulate several signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3]
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 3. cyagen.com [cyagen.com]
- 4. SH-SY5Y culturing [protocols.io]
- 5. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell culture [bio-protocol.org]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Protective Effect of GIP against Monosodium Glutamate-Induced Ferroptosis in Mouse Hippocampal HT-22 Cells through the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Supercritical CO2 Extraction of (+)-Decursinol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Decursinol, a pyranocoumarin found predominantly in the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. Supercritical CO2 extraction has emerged as a green and efficient technology for the selective isolation of this compound and its related compounds, offering high purity and yield compared to conventional solvent extraction methods. This document provides detailed application notes and experimental protocols for the supercritical CO2 extraction of this compound, intended to guide researchers in pharmaceutical development and natural product chemistry.
Introduction
This compound and its isomeric precursor, decursin, are the principal bioactive constituents of Angelica gigas Nakai, a plant with a long history of use in traditional Korean medicine. The therapeutic potential of these compounds is linked to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in various diseases.
Supercritical fluid extraction (SFE) using carbon dioxide as the solvent is a superior method for extracting thermosensitive and non-polar compounds like this compound. The tunable solvent properties of supercritical CO2, achieved by altering pressure and temperature, allow for selective extraction and fractionation, resulting in a high-purity final product free from toxic residual solvents.
Data Presentation: Supercritical CO2 Extraction Parameters
The following table summarizes the key parameters for the supercritical CO2 extraction of decursin and decursinol angelate from Angelica gigas Nakai, from which this compound is derived. The data illustrates the influence of pressure, temperature, and CO2 flow rate on the extraction yield.
| Parameter | Range Explored | Optimal Condition | Corresponding Yield (mg/g of raw material) | Reference |
| Pressure (bar) | 80 - 350 | 250 - 300 | Varies with other parameters | General literature review |
| Temperature (°C) | 40 - 60 | 50 - 60 | Varies with other parameters | General literature review |
| CO2 Flow Rate (L/min) | 0.5 - 2.0 | 1.0 - 1.5 | Varies with other parameters | General literature review |
| Extraction Time (min) | 60 - 240 | 120 - 180 | Varies with other parameters | General literature review |
Note: The yield of this compound is dependent on the initial concentration of decursin and decursinol angelate in the raw material and the efficiency of their conversion to this compound post-extraction, if applicable.
Experimental Protocols
Preparation of Raw Material
-
Source: Obtain dried roots of Angelica gigas Nakai from a reputable supplier.
-
Grinding: Grind the dried roots into a fine powder (particle size of approximately 0.5 mm) using a laboratory mill. A smaller particle size increases the surface area for extraction, but excessively fine powder can lead to channeling and impede solvent flow.
-
Drying: Dry the powdered material in a vacuum oven at 40°C for 24 hours to reduce the moisture content to below 5%.
Supercritical CO2 Extraction Protocol
-
Apparatus: A laboratory or pilot-scale supercritical fluid extractor equipped with an extraction vessel, a high-pressure CO2 pump, a co-solvent pump (optional), a back-pressure regulator, and a collection vessel.
-
Loading: Load the powdered Angelica gigas root material into the extraction vessel.
-
Pressurization and Heating: Pressurize the system with CO2 to the desired extraction pressure (e.g., 250 bar) and heat the extraction vessel to the set temperature (e.g., 50°C).
-
Extraction: Once the desired conditions are reached, initiate the flow of supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 1 L/min).
-
Collection: The extract-laden supercritical CO2 is depressurized through the back-pressure regulator, causing the precipitation of the extracted compounds in the collection vessel.
-
Duration: Continue the extraction for a predetermined duration (e.g., 120 minutes). The extraction can be monitored by observing the rate of extract collection.
-
Depressurization and Collection: After the extraction is complete, slowly depressurize the system and collect the crude extract from the collection vessel.
Quantification of this compound by HPLC
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations.
-
Sample Preparation: Dissolve a known mass of the crude extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Supercritical CO2 Extraction Workflow for this compound.
Inhibition of the PI3K/Akt/mTOR Pathway by this compound.
Conclusion
Supercritical CO2 extraction is a highly effective and environmentally friendly method for the isolation of this compound from Angelica gigas Nakai. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their extraction processes. The ability of this compound to modulate critical signaling pathways underscores its potential as a lead compound in drug discovery. Further research into the optimization of extraction parameters and the elucidation of its mechanisms of action will be crucial for its translation into clinical applications.
Application Notes & Protocols: Microwave-Assisted Extraction Optimization for (+)-Decursinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Decursinol is a pyranocoumarin compound found in the roots of Angelica gigas Nakai, a plant with a long history of use in traditional Korean medicine.[1] This bioactive molecule, along with its precursor decursin, has garnered significant attention for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Efficient extraction of this compound from its natural source is a critical step for further research and drug development. Microwave-assisted extraction (MAE) has emerged as a rapid and efficient alternative to conventional extraction methods, offering reduced solvent consumption and shorter extraction times.[1][5] This document provides a detailed protocol for the optimization of MAE for this compound from Angelica gigas Nakai root, based on response surface methodology (RSM) studies.
Data Presentation
The optimization of microwave-assisted extraction involves several key parameters that significantly influence the yield and purity of the target compound. The following tables summarize the quantitative data from studies focused on optimizing the extraction of decursin, a closely related and co-extracted coumarin, from Angelica gigas Nakai. These parameters are directly applicable to the extraction of this compound.
Table 1: Optimal Conditions for Microwave-Assisted Extraction (MAE) of Decursin
| Parameter | Optimal Condition for Maximum Decursin Yield | Source |
| Ethanol Concentration | 97.7% | [1] |
| Microwave Power | 90.2 W | [1] |
| Extraction Time | 6.1 min | [1] |
| Predicted Decursin Content | 2.52% | [1] |
Table 2: Optimal Conditions for MAE to Maximize Both Soluble Solids and Decursin
| Parameter | Optimal Condition | Source |
| Ethanol Concentration | 67% | [1] |
| Microwave Power | 100 W | [1] |
| Extraction Time | 6 min | [1] |
| Experimental Soluble Solids Yield | 42.2% | [1] |
| Experimental Decursin Content | 2.2% | [1] |
Table 3: Comparison of MAE with Conventional Reflux Extraction
| Extraction Method | Solvent | Temperature | Time | Soluble Solids Yield | Decursin Content | Source |
| MAE (Optimized) | 67% Ethanol | N/A | 6 min | 42.2% | 2.2% | [1] |
| Conventional Reflux | 60% Ethanol | 95 °C | 6 h | 35.8% | 2.0% | [1] |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted extraction of this compound from the dried roots of Angelica gigas Nakai.
1. Materials and Equipment
-
Plant Material: Dried roots of Angelica gigas Nakai, milled to a fine powder (approximately 60 mesh).[1]
-
Extraction Solvent: Ethanol (analytical grade), various concentrations (e.g., 40-100%).
-
Microwave Extraction System: A commercially available microwave extractor with power and time control.
-
Filtration System: Filter paper (e.g., Whatman No. 1) and a funnel, or a vacuum filtration setup.
-
Solvent Evaporation System: Rotary evaporator.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column for quantification of this compound.
2. Microwave-Assisted Extraction Procedure
-
Sample Preparation: Weigh a precise amount of powdered Angelica gigas Nakai root (e.g., 10 g) and place it into a microwave-safe extraction vessel.
-
Solvent Addition: Add the desired volume of ethanol at a specific concentration to the extraction vessel. The solid-to-liquid ratio is a key parameter to optimize.
-
Microwave Irradiation: Secure the vessel in the microwave extractor. Set the desired microwave power (e.g., 90-120 W) and extraction time (e.g., 5-7 minutes).
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Filtration: Filter the extract through filter paper to separate the solid residue from the liquid extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze the this compound content using a validated HPLC method.
3. HPLC Analysis of this compound
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 330 nm.
-
Quantification: Based on a calibration curve prepared with a this compound standard.
Mandatory Visualization
Experimental Workflow for MAE Optimization
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. decursin-and-decursinol-angelate-molecular-mechanism-and-therapeutic-potential-in-inflammatory-diseases - Ask this paper | Bohrium [bohrium.com]
- 4. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of (+)-Decursinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (+)-decursinol in biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, this document outlines the key signaling pathways modulated by this compound, offering insights for drug development and pharmacological research.
Introduction
This compound is a pyranocoumarin compound found in the roots of Angelica gigas Nakai, a plant used in traditional medicine. It is a major metabolite of decursin and decursinol angelate.[1][2] Research has indicated that this compound and its precursors possess various pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][3][4] Accurate and robust analytical methods are crucial for pharmacokinetic studies, drug metabolism investigations, and quality control of herbal preparations containing these compounds. This document provides detailed protocols for HPLC and UHPLC-MS/MS analysis and summarizes the molecular pathways affected by this compound.
Section 1: Quantitative Analysis by HPLC
Application Note
This section details a reversed-phase HPLC method for the simultaneous quantification of decursin, decursinol angelate, and this compound in biological samples such as mouse plasma and tumor tissue.[1] The method is suitable for pharmacokinetic studies and demonstrates good extraction efficiency and sensitivity.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma or tumor homogenate, add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm)[5]
-
Mobile Phase: A gradient of phosphate buffer-acetonitrile-sodium lauryl sulfate can be used.[5] An alternative is a gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection: UV at 230 nm[5]
-
Injection Volume: 20 µL
Quantitative Data Summary
Table 1: HPLC Method Validation and Pharmacokinetic Parameters in Mice [1]
| Parameter | Decursin/Decursinol Angelate | This compound |
| Extraction Efficiency (Plasma) | 82-95% | 82-95% |
| Extraction Efficiency (Tumor) | 82-95% | 82-95% |
| Lower Limit of Quantitation (LLOQ) in Plasma | ~0.25 µg/mL | ~0.2 µg/mL |
| Maximum Plasma Concentration (Cmax) - IP Injection | 11.2 µg/mL | 79.7 µg/mL |
| Maximum Plasma Concentration (Cmax) - Oral Gavage | 0.54 µg/mL | 14.9 µg/mL |
Section 2: High-Sensitivity Analysis by UHPLC-MS/MS
Application Note
For more sensitive and selective quantification of this compound and related coumarins in human plasma, a UHPLC-MS/MS method is recommended. This approach is particularly suited for clinical pharmacokinetic studies where low concentrations are expected.[2][6]
Experimental Protocol
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 6 mL of methanol followed by 6 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 6 mL of water.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: Agilent 1290 Infinity or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Kinetex® C18 or Capcell core C18 column[2]
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: For this compound: m/z 246.8 → 212.9[2]
Quantitative Data Summary
Table 2: UHPLC-MS/MS Method Validation in Human Plasma [2]
| Parameter | Value |
| Linearity Range | 0.05–50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-day Accuracy | 90.60% - 108.24% |
| Intra-day Accuracy | 90.60% - 108.24% |
| Precision (%RSD) | < 11.19% |
Section 3: Signaling Pathways Modulated by this compound and Related Compounds
Overview
This compound and its parent compounds, decursin and decursinol angelate, have been shown to exert anti-inflammatory and anti-tumor effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory and pro-survival pathways such as NF-κB, MAPK, and PI3K/Akt.
Anti-inflammatory Signaling Pathway
Decursinol angelate has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This is achieved by blocking the activation of the Raf-ERK signaling cascade and preventing the translocation of the NF-κB transcription factor into the nucleus. This, in turn, suppresses the expression of pro-inflammatory cytokines like IL-1β and IL-6.
Caption: Anti-inflammatory pathway of this compound angelate.
Anti-tumor Signaling Pathway
In cancer cells, decursin has been shown to suppress the PI3K/Akt signaling pathway.[4][6] This pathway is critical for cell proliferation and survival. By inhibiting the phosphorylation of Akt, decursin can lead to the downstream inhibition of NF-κB and a reduction in the expression of proteins like Cox2, ultimately inducing apoptosis in tumor cells.[2]
Caption: Anti-tumor signaling pathway of decursin.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the UHPLC-MS/MS analysis of this compound in a biological matrix.
Caption: UHPLC-MS/MS experimental workflow.
References
- 1. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 5. primo.bgu.ac.il [primo.bgu.ac.il]
- 6. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Models for Testing (+)-Decursinol Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo experimental models for evaluating the therapeutic efficacy of (+)-decursinol, a promising bioactive compound. Detailed protocols for key models in oncology, neuroprotection, and anti-inflammatory research are provided, along with summarized quantitative data and visual representations of implicated signaling pathways.
I. Anti-Cancer Efficacy Models
A. Prostate Cancer Xenograft Model
This model is utilized to assess the anti-tumor and anti-metastatic potential of this compound in the context of prostate cancer.
Quantitative Data Summary
| Animal Model | Cell Line | Treatment | Dosage | Key Findings | Reference |
| SCID-NSG Mice | LNCaP/AR-Luc | This compound (gavage) | 4.5 mg/mouse/day | 75% decrease in xenograft tumor growth and reduced lung metastasis.[1][2][3][4] | [1][2][3][4] |
| SCID-NSG Mice | LNCaP/AR-Luc | Decursin/Decursinol Angelate (D/DA) (gavage) | 6 mg/mouse/day (equimolar to decursinol) | Much less effect on tumor growth and metastasis compared to this compound.[1][2][3] | [1][2][3] |
Experimental Protocol: LNCaP/AR-Luc Xenograft Model [1]
-
Animal Model: Male SCID-NSG (NOD scid gamma) mice, 6-8 weeks old.
-
Cell Culture: Human LNCaP/AR-Luc prostate cancer cells, which overexpress the androgen receptor and are engineered with luciferase for bioluminescence imaging, are cultured in appropriate media.
-
Cell Preparation for Inoculation: Harvest cells in the exponential growth phase. Resuspend cells in a 1:1 mixture of Matrigel and serum-free medium to a concentration of 2 x 10^5 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^4 cells) into the flank of each mouse.
-
Treatment Administration:
-
Prepare this compound in a vehicle solution (e.g., ethanol:PEG400:Tween80:5% dextrose in a 3:6:1:20 ratio).
-
Administer 4.5 mg of this compound per mouse via oral gavage daily, starting 7 days prior to cancer cell inoculation and continuing throughout the study.
-
A control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Tumor Growth: Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width^2).
-
Metastasis: At the end of the study, harvest lungs and other organs for ex vivo bioluminescence imaging to detect metastatic lesions.
-
Plasma Concentration: Collect blood samples at specified time points after the final dose to measure plasma concentrations of this compound.[1]
-
Signaling Pathway: PI3K/Akt Inhibition by Decursin
Decursin, a related compound that is metabolized to this compound, has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival.
Caption: PI3K/Akt signaling pathway inhibited by this compound.
II. Neuroprotective Efficacy Models
A. Scopolamine-Induced Amnesia Model
This model is employed to evaluate the potential of this compound and related compounds to mitigate memory impairment, a key feature of neurodegenerative diseases like Alzheimer's disease.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| ICR Mice | Decursin (i.p.) | 1 and 5 mg/kg | Significantly ameliorated scopolamine-induced amnesia in passive avoidance and Morris water maze tests. | [5] |
| ICR Mice | Decursin (i.p.) | 5 mg/kg | Significantly inhibited acetylcholinesterase (AChE) activity in the hippocampus by 34%. | [5] |
Experimental Protocol: Scopolamine-Induced Amnesia in Mice [5]
-
Animal Model: Male ICR mice.
-
Amnesia Induction: Administer scopolamine (1 mg/kg, s.c.) to induce memory impairment.
-
Treatment Administration:
-
Administer this compound (or decursin) intraperitoneally (i.p.) at desired doses (e.g., 1 and 5 mg/kg) at a specific time point before behavioral testing (e.g., 30 minutes).
-
A control group receives a vehicle, and a positive control group could receive a known cognitive enhancer.
-
-
Efficacy Assessment (Behavioral Tests):
-
Passive Avoidance Test: This test assesses learning and memory based on the latency of a mouse to enter a dark compartment where it previously received a mild foot shock. Longer latencies indicate better memory retention.
-
Morris Water Maze Test: This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial are measured.
-
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and dissect the hippocampus.
-
Measure acetylcholinesterase (AChE) activity in hippocampal lysates to assess the cholinomimetic effects of the treatment.
-
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Decursin and decursinol angelate have been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes and protects against oxidative stress, a key factor in neurodegeneration.
Caption: Nrf2-mediated antioxidant pathway activated by this compound.
III. Anti-Inflammatory Efficacy Models
A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to study inflammatory bowel disease (IBD) and to evaluate the efficacy of anti-inflammatory agents like this compound.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| C57BL/6J Mice | Decursinol angelate (i.p.) | 0.4 and 4 mg/kg | Ameliorated DSS-induced colitis; suppressed Th17 cell differentiation and IL-17 production. | [6] |
| Mice | Angelica gigas Nakai extract (rich in decursin and decursinol angelate) (oral) | 10, 20, and 40 mg/kg | Alleviated weight loss, decreased disease activity index, reduced colon shortening, and inhibited production of IL-6 and TNF-α.[7] | [7] |
Experimental Protocol: DSS-Induced Acute Colitis in Mice [6][8][9][10][11][12]
-
Animal Model: C57BL/6J mice, 7-8 weeks old.
-
Colitis Induction:
-
Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.
-
Control animals receive regular drinking water.
-
-
Treatment Administration:
-
Administer this compound (or decursinol angelate) intraperitoneally or orally at the desired doses (e.g., 0.4 and 4 mg/kg) every other day, starting one day before DSS administration and continuing for the duration of the experiment.
-
-
Efficacy Assessment:
-
Clinical Signs: Monitor and score daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Colon Length: At the end of the study, euthanize the animals and measure the length of the colon from the cecum to the anus. A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Collect colon tissue for histological examination (e.g., H&E staining) to assess mucosal damage and inflammatory cell infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) in serum or colon tissue homogenates using ELISA or other immunoassays.
-
T-cell Analysis: Isolate lymphocytes from the spleen or mesenteric lymph nodes to analyze T-cell populations (e.g., Th17 cells) by flow cytometry.
-
Experimental Workflow: DSS-Induced Colitis Model
Caption: Workflow for the DSS-induced colitis model.
IV. Pain and Neuropathy Models
A. Chemotherapy-Induced Neuropathic Pain (CINP) Model
This model is used to investigate the analgesic and anti-allodynic effects of this compound in the context of neuropathic pain, a common side effect of chemotherapy.
Quantitative Data Summary
| Animal Model | Neuropathy Induction | Treatment | Dosage | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Male Mice | Cisplatin | this compound (i.p.) | 1, 3, 10, 30, and 50 mg/kg | Dose-dependently reversed mechanical allodynia. |[13][14] | | Mice | Paclitaxel | Decursin (intrathecal) | 50 mg/kg (3 injections over 6 days) | Alleviated mechanical allodynia. |[15] |
Experimental Protocol: Cisplatin-Induced Neuropathic Pain in Mice [13][14]
-
Animal Model: Male mice.
-
Neuropathy Induction: Administer cisplatin to induce peripheral neuropathy.
-
Treatment Administration:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30, and 50 mg/kg).
-
A control group receives the vehicle.
-
-
Efficacy Assessment (Mechanical Allodynia):
-
Von Frey Test: This test is used to measure the mechanical withdrawal threshold. A series of calibrated von Frey filaments are applied to the plantar surface of the hind paw. The force (in grams) at which the mouse withdraws its paw is recorded. A lower withdrawal threshold indicates mechanical allodynia.
-
Assess the withdrawal threshold before cisplatin treatment (baseline), after the induction of neuropathy, and at specific time points after this compound administration (e.g., 30 minutes).
-
Logical Relationship: Pain Model Efficacy Assessment
Caption: Logical flow of a neuropathic pain model experiment.
References
- 1. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decursin from Angelica gigas mitigates amnesia induced by scopolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chronic DSS Colitis (Rat Model) | Animals in Science [queensu.ca]
- 10. mpbio.com [mpbio.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Dextran Sulphate Sodium Acute Colitis Rat Model: A Suitable Tool for Advancing Our Understanding of Immune and Microbial Mechanisms in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decursin Alleviates Mechanical Allodynia in a Paclitaxel-Induced Neuropathic Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening (+)-Decursinol Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursinol, a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai, along with its related derivatives decursin and decursinol angelate, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.[2] These properties make this compound a promising candidate for drug discovery and development.
This document provides detailed application notes and standardized protocols for a panel of cell-based assays to screen and characterize the biological activity of this compound. The included assays are designed to assess its cytotoxic/cytostatic, pro-apoptotic, anti-inflammatory, and neuroprotective effects.
Data Presentation: Quantitative Activity of Decursinol and Related Compounds
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of decursinol and its derivatives in various cancer cell lines. This data provides a baseline for expected potency and aids in the selection of appropriate concentration ranges for screening assays.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Decursinol angelate | PC-3 | Prostate Cancer | 13.63 | [3][4] |
| Decursinol angelate | B16F10 | Melanoma | ~75 | [5] |
| Decursinol angelate | HeLa | Cervical Cancer | 10 | [5] |
| Decursin | 143B | Osteosarcoma | 54.2 (24h), 57.7 (48h) | |
| Decursin | MG63 | Osteosarcoma | 54.3 (24h), 49.7 (48h) | |
| Decursin | NCI/ADR-RES | Ovarian Cancer | 23 µg/mL |
Table 2: Neuroprotective and Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Effect | Effective Concentration | Citation |
| This compound | Glutamate-induced neurotoxicity | Primary rat cortical cells | Neuroprotection | 0.1 - 10.0 µM | [6] |
| Decursin | Glutamate-induced neurotoxicity | Primary rat cortical cells | Neuroprotection | 0.1 - 10.0 µM | [6] |
| Decursin | NF-κB Activation (LPS-induced) | RAW264.7 & THP-1 cells | Inhibition | < 60 µM | [7][8] |
| Decursinol angelate | NF-κB Activation (PMA-induced) | HL-60 & RAW 264.7 cells | Inhibition | 20 - 40 µM | [9] |
Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for key cell-based assays to evaluate the anti-cancer, pro-apoptotic, anti-inflammatory, and neuroprotective activities of this compound.
Anti-Cancer Activity: Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., PC-3, B16F10) in a 96-well plate at a density of 3 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 100 µM.
-
Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Pro-Apoptotic Activity: Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine on the cell membrane of apoptotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., B16F10 melanoma cells) in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the MTT assay) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Anti-Inflammatory Activity: NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or RAW264.7) in a 24-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white 96-well plate.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Signaling Pathway of NF-κB Inhibition by this compound
References
- 1. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Decursinol-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursinol and its related compound, this compound angelate, are natural coumarin derivatives isolated from the roots of Angelica gigas Nakai. Recent studies have highlighted their potent anti-cancer properties, primarily attributed to their ability to induce apoptosis in a variety of tumor cells.[1][2][3][4][5] These compounds have been shown to modulate multiple signaling pathways, leading to cell cycle arrest and programmed cell death, making them promising candidates for further investigation in oncology drug development. This document provides a summary of the quantitative data on their efficacy, detailed protocols for key experimental assays, and visualizations of the elucidated signaling pathways.
Data Presentation
The pro-apoptotic effects of this compound and its derivatives have been quantified across various cancer cell lines. The following tables summarize the reported IC50 values and the observed changes in key apoptotic protein markers.
Table 1: IC50 Values of this compound and this compound Angelate in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| This compound Angelate | PC-3 | Prostate Cancer | 13.63 | 72 |
| (+)-Decursin | HCT-116 | Colorectal Cancer | 50.33 | 48 |
| (+)-Decursin | HCT-8 | Colorectal Cancer | 49.68 | 48 |
| (+)-Decursin | U87 | Glioblastoma | 49.01 | Not Specified |
| (+)-Decursin | B16F10 | Melanoma | ~75 | 24 |
| (+)-Decursin | HeLa | Cervical Cancer | ~10 | Not Specified |
Table 2: Modulation of Key Apoptotic Proteins by this compound and its Derivatives
| Protein | Role in Apoptosis | Effect of Treatment | Cancer Cell Line(s) |
| Bcl-2 | Anti-apoptotic | Downregulation | U87, B16F10, HCT-116 |
| Bcl-xL | Anti-apoptotic | Downregulation | HCT-116, HCT-8 |
| Bax | Pro-apoptotic | Upregulation | U87, HCT-116, HCT-8 |
| Caspase-3 | Executioner Caspase | Cleavage/Activation | U87, HCT-116, HCT-8, PC-3 |
| Caspase-8 | Initiator Caspase | Cleavage/Activation | PC-3 |
| Caspase-9 | Initiator Caspase | Cleavage/Activation | U87, PC-3 |
| PARP | DNA Repair/Apoptosis Substrate | Cleavage | U87, HCT-116, HCT-8, PC-3 |
Signaling Pathways
This compound and its derivatives induce apoptosis by modulating several critical signaling pathways within cancer cells. The primary mechanisms involve the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, pathways such as PI3K/AKT, MAPK, and NF-κB, which are often dysregulated in cancer and promote cell survival, are inhibited by these compounds.[1] Some studies also indicate the involvement of ER stress-mediated apoptosis.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the apoptotic effects of this compound and its derivatives on tumor cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or this compound angelate
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound or its derivatives for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Quantification (Annexin V/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within 1 hour.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the band intensities to a loading control like β-actin.
Caption: General workflow for Western blot analysis.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates or culture dishes
-
This compound or this compound angelate
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet staining solution
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, until visible colonies are formed in the control wells.
-
Wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes.
-
Stain the colonies with 0.5% Crystal Violet for 15-30 minutes.
-
Gently wash the plates with water and let them air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
Application of (+)-Decursinol in Neurodegenerative Disease Research
Application Note & Protocols
Introduction
(+)-Decursinol is a pyranocoumarin compound isolated from the roots of the traditional medicinal plant Angelica gigas Nakai. Emerging preclinical research has highlighted its potential as a neuroprotective agent, making it a compound of significant interest in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in conditions like ischemic stroke. Its therapeutic potential appears to stem from its ability to counteract several pathological processes implicated in neuronal damage, including oxidative stress, neuroinflammation, and excitotoxicity.[1][2] This document provides an overview of the applications of this compound in neurodegenerative disease research, including its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: A primary mechanism of this compound is its ability to mitigate oxidative stress, a key contributor to neuronal cell death in neurodegenerative diseases. It has been shown to enhance the cellular antioxidant defense system by preventing the depletion of glutathione (GSH) and maintaining the activity of antioxidant enzymes like glutathione peroxidase.[3] Furthermore, studies on related compounds from Angelica gigas suggest the involvement of the Nrf2 signaling pathway, a master regulator of antioxidant responses.[4][5] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, thereby protecting cells from oxidative damage.[4]
-
Reduction of Excitotoxicity: In the context of glutamate-induced neurotoxicity, this compound has been demonstrated to reduce the excessive intracellular calcium influx triggered by the overactivation of glutamate receptors.[3] This is a critical protective mechanism, as calcium overload is a major pathway leading to neuronal apoptosis.
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. This compound and its related compounds have been shown to possess anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways.[2]
-
Modulation of Signaling Pathways: Research suggests that the neuroprotective effects of decursin and its derivatives are linked to the modulation of signaling cascades such as the MAPK pathway.[6] By inhibiting specific enzymes and signaling molecules within this pathway, these compounds can reduce oxidative stress and suppress the production of pro-inflammatory cytokines.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound and its related compounds.
Table 1: In Vitro Neuroprotective Effects of Decursinol and Related Compounds
| Compound | Cell Line | Insult | Concentration Range | Key Findings | Reference(s) |
| This compound | Primary rat cortical cells | Glutamate | 0.1 - 10.0 µM | Significant neuroprotective activity. | [3] |
| Decursin | Primary rat cortical cells | Glutamate | 0.1 - 10.0 µM | Significant neuroprotective activity. | [3] |
| Decursin | PC12 cells | Amyloid β-protein (Aβ) | Not specified | Significantly reduced cytotoxicity and lipid peroxidation; increased glutathione levels. | [5][7] |
| Decursinol Angelate | PC12 cells | Amyloid β-protein (Aβ) | Not specified | Markedly reversed Aβ-induced cytotoxicity, lipid peroxidation, and decreased glutathione content. | [4] |
| Decursin | HT22 cells | Glutamate | 12.5 and 25 µM | Significantly improved cell viability. | [8] |
Table 2: In Vivo Neuroprotective and Pharmacokinetic Parameters of Decursinol and Related Compounds
| Compound | Animal Model | Condition | Dosage | Key Findings | Reference(s) |
| Decursinol | Mice | Acute thermal and neuropathic pain | 50 mg/kg (IP) | Induced antinociception and reversed mechanical allodynia. | [9] |
| Aspirin-Decursinol Adduct (ASA-DA) | Rats | Transient focal and global cerebral ischemia | 20 mg/kg | Protected against ischemia-induced neuronal death; reduced gliosis and maintained antioxidant levels. | [10] |
| Decursinol | Rats | Pharmacokinetic study | Not specified | High oral bioavailability (>45%) and rapid absorption. | [11] |
Key Experimental Protocols
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes a general method for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons (rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for several days to allow for maturation.
-
Compound Pre-treatment: Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Pre-treat the neurons with the this compound solutions for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Glutamate Insult: Following pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 24 hours). A control group without glutamate exposure should be included.
-
Cell Viability Assessment: After the glutamate insult, assess cell viability using the MTT assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no glutamate). Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
In Vivo Assessment of Neuroprotection in a Mouse Model of Alzheimer's Disease
This protocol provides a general workflow for evaluating the efficacy of this compound in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease.
Materials:
-
Alzheimer's disease mouse model (e.g., APP/PS1) or wild-type mice for Aβ injection
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Histology and immunohistochemistry reagents
Protocol:
-
Animal Model and Treatment:
-
Use a transgenic mouse model of AD or induce AD-like pathology by intracerebroventricular (ICV) injection of Aβ oligomers.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose (e.g., 20-50 mg/kg) for a specified duration (e.g., several weeks). A vehicle-treated control group is essential.
-
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess cognitive function.
-
Morris Water Maze: Evaluate spatial learning and memory by measuring the time taken to find a hidden platform.
-
Y-Maze: Assess short-term spatial working memory based on the alternation behavior of the mice.
-
-
Histopathological and Biochemical Analysis:
-
Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., NeuN), amyloid plaques (e.g., Thioflavin S or anti-Aβ antibodies), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays: Homogenize brain tissue to measure levels of oxidative stress markers, inflammatory cytokines, and Aβ levels (e.g., via ELISA).
-
-
Data Analysis: Compare the behavioral performance, histopathological changes, and biochemical markers between the this compound-treated group and the vehicle-treated control group to determine the in vivo neuroprotective efficacy.
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective mechanisms of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising natural compound for neurodegenerative disease research. Its multifaceted mechanism of action, targeting oxidative stress, excitotoxicity, and neuroinflammation, makes it a valuable tool for studying disease pathology and for the development of novel therapeutic strategies. The provided protocols and data serve as a foundation for researchers to further explore the potential of this compound in this critical area of research. Further investigation is warranted to fully elucidate its signaling pathways and to translate the promising preclinical findings into clinical applications.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of a new synthetic aspirin-decursinol adduct in experimental animal models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Decursinol in Inflammatory Disease Research
Topic: (+)-Decursinol as a Potential Therapeutic for Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a pyranocoumarin compound primarily isolated from the roots of Angelica gigas Nakai, along with its structural isomer decursinol angelate (DA), has garnered significant attention for its potent anti-inflammatory properties.[1][2] Epidemiological studies have established a clear link between chronic inflammation and the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][3] this compound and its derivatives have demonstrated efficacy in various in vitro and in vivo models of inflammation by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[4][5] These compounds represent promising candidates for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. It includes a summary of its mechanism of action, quantitative data on its activity, and step-by-step protocols for relevant assays.
Mechanism of Action
The anti-inflammatory effects of this compound and decursinol angelate are primarily attributed to their ability to suppress key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6]
-
Inhibition of NF-κB Signaling: this compound and its derivatives inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[4][7] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][8] As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downstream reduction in the expression of inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][6][7]
-
Modulation of MAPK Signaling: These compounds also modulate the MAPK signaling pathway. Specifically, decursinol angelate has been shown to inhibit the activation of MAP kinases, which are involved in the production of pro-inflammatory mediators.[2] For instance, decursin has been observed to reduce the phosphorylation of ERK and JNK.[8]
-
Downstream Effects: By targeting these upstream signaling pathways, this compound effectively reduces the production of a wide array of inflammatory molecules, including:
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its related compounds.
Table 1: In Vitro Efficacy of Decursin and Decursinol Angelate
| Compound | Cell Line | Assay | Target/Endpoint | IC50 / Effective Concentration | Reference |
| Decursin | Human Osteosarcoma (143B) | Cell Viability | Proliferation | 54.2 µM (24h), 57.7 µM (48h) | [9] |
| Decursin | Human Osteosarcoma (MG63) | Cell Viability | Proliferation | 54.3 µM (24h), 49.7 µM (48h) | [9] |
| Decursinol Angelate | HaCaT cells | Free Radical Scavenging | DPPH Assay | ~50% scavenging at 60 µM | [6] |
| Decursinol Angelate | RAW 264.7 | Cytokine Expression | IL-1β and IL-6 mRNA | Effective reversal at 30 µM | [1] |
Table 2: In Vivo Efficacy of Decursin and Decursinol Angelate-Rich Extract
| Compound/Extract | Animal Model | Disease Model | Dosing | Key Findings | Reference |
| Decursinol | Mice | LPS/GalN-induced sepsis | 50 mg/kg i.p. | Marked augmentation of plasma IL-10 | [10] |
| Decursin | Mice | DSS-induced colitis | 10 or 20 mg/kg daily | Alleviated weight loss, reduced DAI score | [11] |
| A. gigas Nakai Extract (AGNE) | Mice | DSS-induced ulcerative colitis | 10, 20, 40 mg/kg | Alleviated weight loss, decreased DAI scores, reduced colon shortening | [4][12] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Herein are detailed protocols for investigating the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a widely used macrophage cell line.
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents and antibodies for Western blotting (see Protocol 3)
-
Reagents for RT-PCR
2. Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
For experiments, seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA/Griess, 6-well for Western blot/RT-PCR) and allow them to adhere for 24 hours.
3. Cell Viability Assay (MTT):
-
Plate RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Measurement of Nitric Oxide (NO) Production:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
5. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Following the treatment protocol in step 4, collect the cell culture supernatants.
-
Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol details the procedure for analyzing the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
1. Sample Preparation:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-NF-κB p65
-
NF-κB p65
-
Phospho-IκBα
-
IκBα
-
Phospho-ERK1/2
-
ERK1/2
-
Phospho-JNK
-
JNK
-
COX-2
-
iNOS
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Anti-inflammatory Activity in a DSS-induced Colitis Mouse Model
This protocol describes an in vivo model to evaluate the therapeutic potential of this compound in inflammatory bowel disease.
1. Animals and Experimental Design:
-
Use male C57BL/6 mice (6-8 weeks old).
-
Induce acute colitis by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.[4][13]
-
Divide the mice into groups:
-
Administer this compound or vehicle daily, starting from the first day of DSS administration.
2. Assessment of Colitis Severity:
-
Monitor the body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[4]
-
At the end of the experiment (day 7 or as determined), euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) and for measuring inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or RT-PCR).
3. Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This compound and its related compounds exhibit significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. The provided protocols offer a framework for researchers to investigate and quantify the therapeutic potential of these compounds in both in vitro and in vivo models of inflammation. Further research into the precise molecular interactions and pharmacokinetic profiles of this compound will be crucial for its development as a clinical candidate for inflammatory diseases.
References
- 1. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decursinol angelate ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of Decursinol on Mouse Models of Sepsis: Enhancement of Interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective effect of decursin and decursinol angelate-rich Angelica gigas Nakai extract on dextran sulfate sodium-induced murine ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis [frontiersin.org]
Application Notes and Protocols: Pharmacokinetics of (+)-Decursinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of (+)-decursinol in various animal models, primarily rats and mice. The information is intended to guide researchers in designing and interpreting preclinical studies involving this promising natural compound.
Introduction
This compound is a bioactive pyranocoumarin derived from the roots of Angelica gigas Nakai, a plant used in traditional Asian medicine. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This document summarizes key pharmacokinetic data and provides detailed experimental protocols based on published studies.
In Vitro Characterization
In vitro studies are foundational for understanding a compound's potential in vivo behavior.
Metabolic Stability
Studies using human and rat liver microsomes have shown that decursinol exhibits high stability against both oxidative (NADPH-dependent) and glucuronic (UDPGA-dependent) metabolism.[2][3][6] This suggests that phase I and phase II metabolism may not be the primary routes of elimination for decursinol.
Cell Permeability
In Caco-2 cell monolayer assays, a model for intestinal absorption, decursinol demonstrated high permeability.[1][2][3] However, the permeability was found to be saturable at higher concentrations, and an efflux ratio greater than 2 at 50 μM suggests the involvement of active efflux transporters like P-glycoprotein, multidrug resistance protein 2 (MRP2), or breast cancer resistance protein (BCRP).[2][3][4][5]
Plasma Protein Binding
The fraction of unbound decursinol in plasma, which is the pharmacologically active portion, has been determined in both rats and humans. In rats, approximately 25-26% of decursinol remains unbound to plasma proteins.[1][2][3][7]
Pharmacokinetic Data in Animal Models
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats and mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Dose (mg/kg) | Km (μg/mL) | Vmax (mg·h-1·kg-1) | Elimination Characteristics | Reference |
| Not Specified | 2.1 | 2.5 | Non-linear | [1][2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0–24 h (h·ng/mL) | Oral Bioavailability (%) | Reference |
| 1-20 | 0.4–0.9 | Dose-dependent | Dose-dependent | >45 | [1][2][3] |
| Not Specified | ~0.7 | 10700 | 65012 | 2-3 fold higher than equi-molar decursin/decursinol angelate | [8][9] |
| Equi-molar to decursin/decursinol angelate | ~0.5 | 2100 | 27033 | - | [8][9] |
Table 3: Pharmacokinetic Parameters of Decursinol in Mice after Oral Administration
| Dose (mg/kg) | Tmax (min) | Efficacy | Notes | Reference |
| 50 | 30 (peak response) | ED50 for antinociceptive effects | Decursinol is the active metabolite of decursin and decursinol angelate. | [10] |
Note: Decursin and decursinol angelate are rapidly and extensively converted to decursinol via first-pass metabolism in the liver.[10][11][12] Therefore, studies administering decursin or decursinol angelate are relevant to the pharmacokinetics of decursinol.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Animal Models
-
Species: Male Sprague-Dawley rats or ICR mice are commonly used.[7][13][14]
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
Dosing and Administration
-
Intravenous (IV) Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Surgically implant a cannula into the jugular vein for drug administration and/or blood sampling.
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, polyethylene glycol 400, and Tween 80).[8]
-
Administer the decursinol solution as a bolus injection through the cannula.
-
-
Oral (PO) Administration:
-
Fast animals overnight (with access to water) before dosing.
-
Prepare a suspension or solution of this compound in a vehicle such as carboxyl methyl cellulose.[8]
-
Administer the dose via oral gavage using a suitable gavage needle.
-
Blood Sample Collection
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula (for IV studies) or another appropriate site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Place the collected blood into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis: LC-MS/MS Method
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of decursinol in plasma.
-
Sample Preparation:
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for decursinol and an internal standard.
-
Pharmacokinetic Data Analysis
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to calculate include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
For oral administration, calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic studies of this compound.
Logical Relationship of Decursin, Decursinol Angelate, and Decursinol
Caption: Metabolic conversion of decursin and decursinol angelate to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
- 11. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antinociceptive mechanisms of orally administered decursinol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (+)-Decursinol Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the water solubility of (+)-decursinol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the poor water solubility of this compound a problem for in vivo research?
A1: The pharmacological efficacy of this compound and its related compounds, like decursinol angelate, is limited by their low water solubility.[1][2] Poor aqueous solubility leads to low dissolution rates in gastrointestinal fluids, which can result in inadequate and variable absorption, ultimately causing low oral bioavailability.[1][3][4] This makes it difficult to achieve therapeutic concentrations in target tissues and obtain reliable, reproducible results in in vivo experiments.
Q2: What are the primary strategies to enhance the aqueous solubility and bioavailability of this compound?
A2: Several formulation strategies can overcome the solubility challenges of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersions: This technique involves dispersing the drug within a hydrophilic polymer matrix at a molecular level.[3][4] Methods like Hot-Melt Extrusion (HME) have been shown to significantly increase the aqueous solubility of active compounds from Angelica gigas, including decursin and decursinol angelate.[2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules, like this compound, within their central cavity, forming water-soluble inclusion complexes.[5][6][7] This approach can improve both solubility and dissolution rate.
-
Particle Size Reduction: Decreasing the particle size of the drug to the micron or nano-scale increases the surface area available for dissolution, which can enhance the dissolution rate and bioavailability.[8][9]
-
Lipid-Based Formulations: Formulations such as nanoemulsions or self-nanoemulsifying drug delivery systems (SNEDDS) can be used to dissolve the lipophilic compound in a lipid carrier, improving its absorption.[8]
Q3: How significant is the solubility improvement that can be achieved with these methods?
A3: The improvement can be substantial. For example, preparing a solid dispersion of Angelica gigas Nakai (AGN) extract using Hot-Melt Extrusion (HME) increased the aqueous content of decursin by approximately 41 times and decursinol angelate by 13 times compared to the unprocessed extract.[2]
Q4: Does this compound have good oral bioavailability after formulation?
A4: Yes, when properly formulated, this compound can achieve good oral bioavailability. Studies in rats have shown that it exhibits rapid absorption (Tmax between 0.4-0.9 hours) and high oral bioavailability of over 45% over the studied dose range.[10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite using a high dose. | Poor oral bioavailability due to low aqueous solubility. The compound may not be reaching systemic circulation at sufficient concentrations. | Formulate this compound using a solubility enhancement technique such as a solid dispersion or cyclodextrin complex before administration.[1][3] |
| High variability in animal study results. | Inconsistent absorption of the compound due to its poor solubility. Precipitation of the drug in the gastrointestinal tract. | Utilize an amorphous solid dispersion. Converting the crystalline drug to a more soluble amorphous form stabilized in a polymer can improve dissolution and lead to more consistent absorption.[4][12] |
| Compound precipitates when preparing an aqueous solution for injection. | This compound is practically insoluble in water. While soluble in solvents like DMF and DMSO, these may not be ideal for all in vivo applications. | For parenteral administration, consider formulating with water-soluble cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD), to form a soluble complex. |
| Solid dispersion formulation shows poor stability and recrystallizes over time. | The drug loading is too high for the chosen polymer, or the polymer is not a suitable stabilizer for the amorphous drug. | Screen different hydrophilic polymers (e.g., PVP, Soluplus®, PEGs) and optimize the drug-to-polymer ratio to ensure the drug remains in a stable amorphous state.[12][13] |
Quantitative Data Summary
Table 1: Solubility and Formulation Data for Decursinol & Related Compounds
| Formulation Method | Carrier/System | Compound | Solubility/Content Enhancement | Reference |
|---|---|---|---|---|
| Hot-Melt Extrusion (HME) | Polymer Additives | Decursin | ~41-fold increase in aqueous content | [2] |
| Hot-Melt Extrusion (HME) | Polymer Additives | Decursinol Angelate | ~13-fold increase in aqueous content | [2] |
| Standard Solvents | Dimethylformamide (DMF) | This compound | 30 mg/mL | [14] |
| Standard Solvents | Dimethyl Sulfoxide (DMSO) | this compound | 15 mg/mL |[14] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing Condition | Reference |
|---|---|---|---|
| Oral Bioavailability | > 45% | Oral administration | [10][11] |
| Time to Max. Concentration (Tmax) | 0.4 - 0.9 hours | Oral administration | [10][11] |
| Plasma Protein Binding (unbound fraction) | 25 - 26% | N/A |[10][11] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline based on the solvent evaporation technique for creating solid dispersions.[13][15]
-
Selection of Carrier: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), or Soluplus®.[13]
-
Dissolution: Dissolve this compound and the chosen polymer carrier in a suitable organic solvent (e.g., ethanol, methanol, or a mixture) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) under vacuum. Continue until a solid mass or a thin film is formed.
-
Drying: Place the resulting solid mass in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion, then grind and sieve it to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus, DSC, and PXRD.
Protocol 2: Preparation of a this compound Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing drug-cyclodextrin complexes.
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin (CD). For parenteral or oral use, highly soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HPβCD) are often preferred over natural β-cyclodextrin due to its limited water solubility.[5][16]
-
Complexation in Solution:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add an excess amount of this compound to the CD solution.
-
Stir the suspension at a constant temperature for 24-72 hours to allow for equilibrium.
-
-
Separation and Lyophilization:
-
Filter the suspension (e.g., using a 0.45 µm filter) to remove the undissolved this compound.
-
Freeze-dry (lyophilize) the resulting clear solution to obtain the solid inclusion complex powder.
-
-
Characterization: Confirm the formation of the inclusion complex and determine its properties.
-
Phase-Solubility Study: Determine the binding constant and stoichiometry of the complex by measuring the increase in this compound solubility with increasing CD concentrations.[6]
-
Spectroscopic Analysis: Use techniques like FTIR, NMR, or DSC to confirm the interaction between the drug and the cyclodextrin.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for selecting and optimizing a formulation to enhance this compound bioavailability.
Caption: Decursinol angelate inhibits inflammation by blocking the MAPK/ERK signaling pathway at Raf.[17][18]
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of (+)-decursinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges associated with the low oral bioavailability of (+)-decursinol.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound a concern?
While some studies in rats have shown that this compound can have an oral bioavailability of over 45%, this can be misleading in a therapeutic context.[1][2][3][4] The primary issue stems from the fact that the more abundant and commercially available precursor, decursin, exhibits poor oral bioavailability. Decursin has low aqueous solubility and undergoes extensive first-pass metabolism in the liver, where it is converted to this compound.[5][6] This rapid and extensive conversion before reaching systemic circulation can lead to sub-therapeutic plasma concentrations of the active form, this compound, especially for indications like cancer where sustained high concentrations are often required.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
The primary strategies focus on improving the solubility and dissolution rate of the prodrug decursin, thereby enhancing its absorption and subsequent conversion to this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing decursin in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate. Hot-melt extrusion (HME) is a promising technique for preparing such solid dispersions.
-
Nanoformulations: Reducing the particle size of decursin to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like preparing nanocomposites or nanoemulsions.[7][8]
Q3: What is a solid dispersion, and how does it improve bioavailability?
A solid dispersion is a system where a poorly water-soluble drug (like decursin) is dispersed in an inert, hydrophilic carrier (a polymer).[9] This formulation improves bioavailability through several mechanisms:
-
Amorphous State: The drug is often present in an amorphous (non-crystalline) state, which has higher energy and is more soluble than the stable crystalline form.[9]
-
Increased Wettability: The hydrophilic carrier improves the wetting of the drug particles.
-
Reduced Particle Size: The drug is dispersed at a molecular level, leading to a significant increase in the surface area available for dissolution.
Q4: What is Hot-Melt Extrusion (HME) for preparing solid dispersions?
Hot-melt extrusion is a solvent-free process where a mixture of the active pharmaceutical ingredient (API) and a thermoplastic polymer is heated and forced through a die.[10][11] This process is used to create solid dispersions where the API is molecularly dispersed within the polymer matrix.[11]
Troubleshooting Guides
Guide 1: Hot-Melt Extrusion (HME) of Angelica gigas Nakai (AGN) Extract
Issue: Low yield or poor quality of extrudate.
| Symptom | Possible Cause | Suggested Solution |
| Charring or discoloration of extrudate | Processing temperature is too high, leading to degradation of decursin or the polymer. | Systematically decrease the temperature of the extruder barrel zones. Ensure the processing temperature is below the degradation temperature of both the AGN extract and the polymer.[12] |
| Extrudate is brittle and fractures easily | The formulation may lack sufficient plasticization, or the processing temperature is too low. | Increase the processing temperature slightly to ensure proper melting and mixing. Consider the addition of a plasticizer if compatible with the formulation. |
| Inconsistent extrudate diameter | Uneven feeding of the powder mixture or fluctuations in extruder screw speed. | Ensure a consistent and uniform flow of the powder blend into the extruder. A gravimetric feeder is recommended. Verify and stabilize the screw speed. |
| Clogging of the die | Incomplete melting of the components or presence of foreign particles. | Increase the temperature of the die zone. Ensure the AGN extract is finely pulverized and free of larger particles before mixing with the polymer.[13][14] |
Issue: Poor dissolution enhancement of the final product.
| Symptom | Possible Cause | Suggested Solution |
| Dissolution rate is not significantly improved | Incomplete amorphization of decursin; the drug remains in a crystalline state within the polymer. | Increase the shear stress during extrusion by adjusting the screw design or speed. Optimize the drug-to-polymer ratio; a higher polymer concentration may be needed to fully solubilize the drug.[9] |
| Recrystallization of decursin upon storage | The chosen polymer is not effectively stabilizing the amorphous form of decursin. | Select a polymer with a higher glass transition temperature (Tg) or one that has specific interactions (e.g., hydrogen bonding) with decursin. Store the extrudate in low humidity conditions. |
Guide 2: Characterization of Formulations
Issue: Difficulty in characterizing the prepared solid dispersions or nanocomposites.
| Technique | Problem | Suggested Solution |
| Powder X-Ray Diffraction (PXRD) | No clear amorphous halo, or peaks from crystalline drug are still visible. | This indicates incomplete conversion to the amorphous state. Re-evaluate the formulation and HME processing parameters (see Guide 1). For low levels of crystallinity, other more sensitive techniques might be needed.[15] |
| Differential Scanning Calorimetry (DSC) | A melting endotherm for the drug is observed. | This confirms the presence of crystalline material. A single glass transition temperature (Tg) different from the individual components suggests good miscibility and amorphization.[16] |
| Dynamic Light Scattering (DLS) for Nanocomposites | High polydispersity index (PDI) or inconsistent particle size readings. | Ensure the sample is adequately dispersed in the solvent before measurement; sonication may be necessary. The presence of aggregates can be an issue; filter the sample if appropriate. Check for multiple scattering effects by diluting the sample. |
| HPLC for Encapsulation Efficiency | Inaccurate or irreproducible results. | Ensure complete separation of the free drug from the formulation. For solid dispersions, this involves dissolving the formulation and then precipitating the polymer to leave the free drug in solution. For nanoformulations, ultracentrifugation or size exclusion chromatography can be used. Validate the HPLC method for linearity, accuracy, and precision with the specific formulation matrix.[17][18][19][20] |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the reported improvement in the oral bioavailability of this compound using a hot-melt extrusion formulation.
| Formulation | Drug/Extract | Polymer/Carrier | Animal Model | Fold Increase in Relative Bioavailability (AUC) | Reference |
| Hot-Melt Extrusion (HME) Solid Dispersion | Angelica gigas Nakai (AGN) ultrafine particles | Soluplus® | Rats | 8.75-fold (compared to AGN ethanol extract) | [13][21] |
| Oral Gavage | This compound | Ethanol-PEG400-Tween80 | Rats | 2-3 fold (compared to an equimolar amount of decursin/decursinol angelate mixture) | [22] |
Experimental Protocols
Protocol 1: Preparation of Angelica gigas Nakai (AGN) and Soluplus® Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol is adapted from Piao et al. (2015).[13][21]
1. Materials and Pre-processing:
- Dried roots of Angelica gigas Nakai (AGN).
- Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer).
- Pulverize the dried AGN roots into ultrafine particles.
2. Formulation Composition:
- Mix ultrafine AGN powder with Soluplus® at a ratio of 8:2 (AGN:Soluplus®).
3. Hot-Melt Extrusion Parameters:
- Extruder: Twin-screw extruder.
- Feeding Amount: 28 g of the mixture.
- Water Addition: 20% of the total input weight, added at a rate of 1.0 mL/min.
- Screw Speed: 150 rpm.
- Die Diameter: 1.0 mm.
- Barrel Temperature Profile:
- Zone 1: 80°C
- Zone 2: 130°C
- Zone 3: 150°C
- Zone 4: 150°C
- Zone 5: 150°C
- Zone 6: 150°C
- Zone 7: 150°C
- Zone 8: 150°C
- Die: 150°C
4. Post-processing:
- Dry the prepared extrudates in an oven at 40°C.
- Pulverize the dried extrudates into a powder for further studies.
Protocol 2: Characterization of the Solid Dispersion
1. Dissolution Testing:
- Perform dissolution studies in simulated gastrointestinal fluids (pH 1.2 and pH 6.8) and water.
- Analyze the concentration of decursin and decursinol angelate released over time using a validated HPLC method.
2. Solid-State Characterization:
- Powder X-Ray Diffraction (PXRD): Analyze the powdered extrudate to confirm the amorphous nature of decursin (absence of sharp crystalline peaks).
- Differential Scanning Calorimetry (DSC): Heat the sample to identify the glass transition temperature (Tg) of the solid dispersion and the absence of a melting peak for decursin.
- Scanning Electron Microscopy (SEM): Examine the morphology of the extrudate particles.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This is a general protocol based on the study by Piao et al. (2015) and standard pharmacokinetic study designs.[3][4][13][23]
1. Animal Model:
- Male Sprague-Dawley rats.
- Fast the animals overnight before oral administration.
2. Dosing:
- Administer the prepared HME solid dispersion formulation orally.
- Administer the control formulation (e.g., AGN ethanol extract) to a separate group of rats.
3. Blood Sampling:
- Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
- Process the blood to obtain plasma.
4. Sample Analysis:
- Extract this compound from the plasma samples.
- Quantify the concentration of this compound using a validated LC-MS/MS method.
5. Data Analysis:
- Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
- Determine the relative oral bioavailability by comparing the AUC of the test formulation to the control formulation.
Visualizations
Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for HME formulation and evaluation.
Logical Relationship
Caption: Logic of improving bioavailability through formulation.
References
- 1. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edtechbooks.s3.us-west-2.amazonaws.com [edtechbooks.s3.us-west-2.amazonaws.com]
- 3. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decursin prevents melanogenesis by suppressing MITF expression through the regulation of PKA/CREB, MAPKs, and PI3K/Akt/GSK-3β cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinalcrop.org [medicinalcrop.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. capitaladhesives.com [capitaladhesives.com]
- 13. Angelica gigas Nakai and Soluplus-Based Solid Formulations Prepared by Hot-Melting Extrusion: Oral Absorption Enhancing and Memory Ameliorating Effects | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Industry White Paper: Contemporary Opportunities and Challenges in Characterizing Crystallinity in Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. characterization-of-amorphous-solid-dispersions-an-update - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Angelica gigas Nakai and Soluplus-Based Solid Formulations Prepared by Hot-Melting Extrusion: Oral Absorption Enhancing and Memory Ameliorating Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Absorption, distribution, metabolism, and excretion of decursin and decursinol angelate from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Decursinol stability and degradation in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of (+)-decursinol in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: While specific data on the chemical stability of this compound in various solutions is limited, studies on its behavior in biological matrices suggest it is relatively stable under certain conditions. For instance, this compound has shown stability in human plasma during short-term storage at room temperature, through freeze-thaw cycles, and in long-term storage at -80°C[1]. It also exhibits high stability against oxidative and glucuronic metabolism in human and rat liver microsomes[2][3]. However, its stability in common laboratory solvents and under various pH, temperature, and light conditions has not been extensively reported.
Q2: What are the main factors that can affect the stability of this compound in solution?
A2: Based on the general behavior of coumarin compounds, the stability of this compound in solution is likely influenced by several factors:
-
pH: One patent suggests that related compounds, decursin and decursinol angelate, are susceptible to degradation under alkaline conditions and are more stable in acidic environments. This suggests that the ester linkage in decursin and decursinol angelate is prone to hydrolysis, leading to the formation of this compound. While this compound itself lacks this ester group, its stability may still be pH-dependent.
-
Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including coumarins[4].
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of photosensitive molecules. The stability of this compound under different light conditions should be considered.
-
Solvent: The choice of solvent can impact the stability of a compound. It is advisable to use high-purity solvents and to be aware of potential reactions between the solvent and this compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially if the compound has susceptible functional groups.
Q3: How can I prepare a stock solution of this compound and how should I store it?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from moisture. For short-term use, solutions can be stored at 4°C. It is advisable to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: What are the known degradation products of this compound?
A4: The current scientific literature does not provide specific information on the degradation products of this compound in solution under various stress conditions. This compound itself is a major metabolite of decursin and decursinol angelate, formed through hydrolysis of the ester group[5][6]. To identify potential degradation products in your experiments, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are recommended.
Troubleshooting Guides
Problem: I am observing a decrease in the concentration of my this compound solution over time.
| Possible Cause | Troubleshooting Step |
| pH-mediated degradation | Check the pH of your solution. If it is neutral to alkaline, consider buffering the solution to a slightly acidic pH (e.g., pH 4-6) to enhance stability. |
| Temperature-induced degradation | Store your stock solutions and working solutions at low temperatures (-20°C or -80°C for long-term, 4°C for short-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Photodegradation | Protect your solutions from light by using amber vials or by wrapping them in aluminum foil. Conduct experiments under subdued lighting conditions if possible. |
| Oxidative degradation | If you suspect oxidation, try preparing your solutions with degassed solvents. You can also consider adding an antioxidant, but be sure to verify its compatibility with your experimental setup. |
| Solvent impurities or reactivity | Use high-purity, HPLC-grade solvents. Ensure the chosen solvent is inert and does not react with this compound. |
Problem: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The new peaks could be degradation products. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and see if the same peaks appear. Use a mass spectrometer to identify the mass of the unknown peaks and deduce their potential structures. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned. Run a blank (solvent only) to check for contaminants in your system. |
| Impurity in the starting material | Check the certificate of analysis for your this compound standard to see if any impurities are reported. |
Data Presentation
Table 1: Stability of this compound in Human Plasma [1]
| Condition | Concentration | Duration | Stability (% of Initial Concentration) |
| Room Temperature | Low & High QC | 8 hours | 87.35 - 106.93 |
| Freeze-Thaw Cycles (3 cycles) | Low & High QC | N/A | 96.54 - 108.94 |
| Post-preparative (Autosampler at 10°C) | Low & High QC | 24 hours | 99.35 - 111.85 |
| Long-term | Low & High QC | 1 month at -80°C | 101.43 - 111.62 |
QC: Quality Control samples
Experimental Protocols
Protocol 1: General Procedure for Investigating the Stability of this compound in Solution
This protocol outlines a general approach to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the desired solvent or buffer to a final working concentration (e.g., 10 µg/mL).
-
Prepare separate working solutions for each condition to be tested (e.g., different pH values, temperatures, light exposures).
-
-
Stability Study Conditions (Forced Degradation):
-
pH Stability: Adjust the pH of aqueous solutions using appropriate buffers (e.g., HCl/KCl buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH). Incubate the solutions at a constant temperature.
-
Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in a controlled environment.
-
Photostability: Expose solutions to a light source (e.g., a photostability chamber with controlled UV and visible light) for a defined period. Keep a control sample in the dark.
-
Oxidative Stability: Treat the solution with an oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analyze the samples using a validated stability-indicating analytical method, typically HPLC with UV or MS detection.
-
Quantify the remaining percentage of this compound at each time point relative to the initial concentration (time 0).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Protocol 2: Analytical Method for Quantification of this compound using HPLC
This is a general HPLC method that can be optimized for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the λmax of this compound (to be determined experimentally, but likely in the UV range of 300-350 nm for coumarins).
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared with known concentrations of a this compound standard.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Formation and potential degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Technical Support Center: (+)-Decursinol Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of (+)-decursinol in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary active form of the compound when administering decursin or decursinol angelate to rodents? A1: In rodent models, both decursin (D) and decursinol angelate (DA) are rapidly and extensively metabolized into their active form, this compound (DOH), primarily through first-pass hepatic metabolism.[1][2][3][4][5] Administering this compound directly results in a significantly higher plasma concentration and bioavailability compared to administering an equimolar dose of its precursors, D or DA.[2][6]
Q2: What are the recommended administration routes for this compound in mice? A2: The most commonly used administration routes in published studies are intraperitoneal (IP) injection and oral gavage (PO).[1][3][7][8] IP injection generally leads to higher maximum plasma concentrations compared to oral gavage.[3][4]
Q3: How do I select the optimal dose for my experiment? A3: The optimal dose depends heavily on the experimental model and the intended biological effect. Doses can range from 0.4 mg/kg to 100 mg/kg. For anti-inflammatory effects in colitis or sepsis models, lower doses (0.4 mg/kg to 10 mg/kg) have been shown to be effective.[7][9][10] For antinociceptive (pain relief) studies, effective doses are typically higher, in the range of 30-70 mg/kg.[1][11] In cancer xenograft models, doses around 4.5 mg per mouse have been used.[2][12] Refer to Table 1 for model-specific dosage recommendations.
Q4: What vehicle should I use to dissolve this compound? A4: A common vehicle used for IP injection is a mixture of 5% ethanol, 5% Cremophor, and 4% DMSO in saline.[11] For oral administration in rats, a carboxyl methyl cellulose-based vehicle has been used, although a formula of ethanol-PEG400-Tween80 was found to be more optimal.[6]
Q5: What are the expected pharmacokinetic parameters (Cmax, Tmax) in mice? A5: When a mixture of decursin/decursinol angelate (~240 mg/kg) is administered, the resulting plasma concentration of the metabolite decursinol is significantly higher with IP injection (Cmax: 79.7 µg/mL) than with oral gavage (Cmax: 14.9 µg/mL).[3][4] Direct oral administration of decursinol in rats leads to a rapid absorption with a Tmax of approximately 0.4-0.9 hours.[13][14][15] See Table 2 for a detailed summary.
Q6: Are there any known toxicities or side effects associated with this compound administration in mice? A6: this compound and its precursors are generally considered to have low toxicity, with an LD50 value greater than 2,000 mg/kg in rats for oral administration of decursin/decursinol angelate.[16][17][18] However, at higher therapeutic doses used for pain studies (e.g., 30-50 mg/kg IP), side effects such as ataxia (motor impairment) and hypothermia have been observed.[1][11]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy / No Observed Effect | Inadequate Dosage: The dose may be too low for the specific model or desired outcome. | Review the literature for effective dose ranges for your model (see Table 1). Consider performing a dose-response study, starting with doses around 10-50 mg/kg.[1][19][20] |
| Poor Bioavailability: If using decursin or decursinol angelate, conversion to active decursinol might be inefficient. Oral gavage can result in lower plasma levels than IP.[3][4] | Administer this compound directly to ensure higher bioavailability.[2][6] If oral gavage is necessary, consider formulation optimization to enhance absorption.[13] | |
| Timing of Administration: The compound may have been administered too late relative to the induced pathology (e.g., in a sepsis model). | In a cecal ligation and puncture (CLP) sepsis model, treatment 2-4 hours after CLP was effective, but treatment at 6-8 hours was not.[7] Optimize the timing based on the disease progression in your model. | |
| Observed Ataxia or Sedation in Mice | High Dosage: Doses of 30 mg/kg (IP) and higher can induce motor impairment.[11] | If ataxia confounds behavioral tests, consider using a lower dose. Note that tolerance to the antinociceptive effects may develop independently of the ataxic effects.[1][11] |
| Inconsistent Results Between Animals | Variability in Metabolism: Individual differences in hepatic metabolism can affect the conversion rate of precursors to this compound. | Use this compound directly to bypass this metabolic step. Ensure consistent administration technique (e.g., proper gavage) for all animals. |
| Vehicle Issues: Improper dissolution or precipitation of the compound can lead to inconsistent dosing. | Ensure the compound is fully dissolved in the vehicle before each administration. Vortex the solution immediately before drawing it into the syringe. |
Data Presentation
Table 1: Recommended Dosage Ranges of this compound for Different Mouse Models
| Experimental Model | Administration Route | Effective Dosage Range | Key Findings | Reference(s) |
| Sepsis (LPS/GalN) | Intraperitoneal (IP) | 1 - 100 mg/kg | Dose-dependently protected against lethality. | [7] |
| Sepsis (CLP) | Intraperitoneal (IP) | 10 mg/kg | Significantly inhibited lethality. A higher dose of 50 mg/kg was less effective. | [7] |
| Acute & Neuropathic Pain | Intraperitoneal (IP) | 30 - 70 mg/kg | 50 mg/kg was identified as an optimal dose for significant antinociception. | [1][11] |
| Acute & Inflammatory Pain | Oral (PO) | 5 - 200 mg/kg | Showed dose-dependent antinociceptive effects. An ED50 of ~50 mg/kg was noted. | [1][8] |
| Prostate Cancer Xenograft | Oral (PO) | 4.5 mg/mouse | Decreased tumor growth by 75% and reduced lung metastasis. | [2][12][21] |
| Ulcerative Colitis (DSS) | Intraperitoneal (IP) | 0.4 - 4 mg/kg | Ameliorated colitis by suppressing Th17 cell differentiation. | [9] |
Table 2: Pharmacokinetic Parameters of Decursinol in Rodents
| Administered Compound | Administration Route | Dose | Animal Model | Cmax (Metabolite: Decursinol) | Tmax (Metabolite: Decursinol) | Reference(s) |
| Decursin/DA Mixture | Intraperitoneal (IP) | ~240 mg/kg | Mouse | 79.7 µg/mL | - | [3][4] |
| Decursin/DA Mixture | Oral Gavage (PO) | ~240 mg/kg | Mouse | 14.9 µg/mL | - | [3][4] |
| Decursinol | Oral Gavage (PO) | 20 mg/kg | Rat | - | 0.4 - 0.9 h | [13][14][15] |
| Decursinol | Oral Gavage (PO) | - | Rat | - | ~0.7 h | [6] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Intraperitoneal (IP) Administration
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., 5% ethanol, 5% Cremophor, 4% DMSO in saline) to the desired final concentration. Ensure the solution is clear and homogenous. Vortex immediately before use.
-
Animal Handling: Gently restrain the mouse, exposing the abdominal area.
-
Injection: Using a 25-27 gauge needle, penetrate the peritoneum in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Dosage Administration: Inject the calculated volume of the dosing solution slowly. The typical injection volume is 10 mL/kg body weight.
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions and for the expected therapeutic or side effects (e.g., ataxia) at specified time points (e.g., 30 minutes post-injection for pain studies).[1][11]
Protocol 2: General Procedure for Oral Gavage (PO) Administration
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in an appropriate vehicle (e.g., carboxyl methyl cellulose).
-
Animal Handling: Firmly restrain the mouse to prevent movement.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Dosage Administration: Administer the calculated volume slowly to prevent regurgitation or aspiration.
-
Post-gavage Monitoring: Return the animal to its cage and monitor for any signs of distress. Peak plasma response after oral administration has been noted at 30 minutes.[1][11]
Visualizations
Experimental and Pharmacokinetic Workflows
References
- 1. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Decursinol on Mouse Models of Sepsis: Enhancement of Interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive mechanisms of orally administered decursinol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The analgesic effect of decursinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of (+)-Decursinol
Welcome to the technical support center for the large-scale purification of (+)-decursinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The large-scale purification of this compound, a bioactive compound isolated from the roots of Angelica gigas Nakai, presents several challenges.[1][2] Key difficulties include:
-
Co-extraction of Impurities: The primary source of this compound is its structural isomer, decursin angelate, which is often co-extracted. Separating these two compounds on a large scale is a significant hurdle.
-
Scalability of Purification Techniques: Methods that are effective at the laboratory scale, such as high-performance liquid chromatography (HPLC), can become economically unviable and technically challenging to scale up for industrial production.[3][4]
-
Solvent Consumption and Cost: Large-scale purification often requires substantial volumes of organic solvents, leading to high costs and environmental concerns.[5]
-
Yield Loss: Each additional purification step can contribute to a decrease in the overall yield of the final product.[4][6] It is estimated that approximately 20% of the product can be lost at each purification stage.[7][8]
-
Process Control and Reproducibility: Maintaining consistent process parameters such as temperature, flow rate, and solvent composition is crucial for ensuring batch-to-batch reproducibility, which can be challenging at a larger scale.
Q2: Which extraction methods are most effective for obtaining a high yield of decursinol and its related compounds?
A2: Several extraction methods have been explored to maximize the yield of pyranocoumarins like decursin and decursinol angelate from Angelica gigas roots. Due to its hydrophobicity, decursin (a precursor to decursinol) is effectively extracted using ethanol or supercritical CO2 fluid, but not water.[1] Microwave-assisted extraction has also been shown to increase the yield of decursin by optimizing parameters like ethanol concentration, microwave power, and extraction time.[1] Other methods investigated include hydrothermal extraction and the use of ionic liquids.[1]
Q3: What purity levels can be expected from common purification techniques?
A3: With optimized methods, high purity levels of decursin and decursinol angelate can be achieved. For instance, extraction with 60% ethanol at -20°C for 12 hours can yield a purity of over 95% as determined by HPLC analysis.[9] Further purification using recycling HPLC can increase the purity to 99.97% for decursin and 99.40% for decursinol angelate.[9]
Troubleshooting Guides
| Problem | Potential Causes | Suggested Solutions |
| Low Yield of this compound | 1. Inefficient initial extraction from the plant material.[10] 2. Degradation of the compound during processing.[10] 3. Incomplete elution from the chromatography column.[10] 4. Loss of product during solvent evaporation steps.[10] | 1. Optimize extraction parameters such as solvent type, temperature, and time. Ethanol has been shown to be more effective than water. 2. Monitor and control temperature and pH throughout the process to prevent degradation. 3. Adjust the mobile phase composition and gradient to ensure complete elution. 4. Use a rotary evaporator under controlled temperature and reduced pressure to minimize loss.[10] |
| Low Purity of Final Product | 1. Co-elution of structurally similar compounds, particularly decursin angelate.[10] 2. Incomplete removal of other impurities like sugars and pigments.[10] 3. Overloading the chromatography column.[10] | 1. Employ a multi-step purification strategy, potentially combining different chromatography techniques (e.g., normal phase followed by reversed-phase). 2. Incorporate a pre-purification step, such as washing the crude extract with a non-polar solvent to remove less polar impurities. 3. Determine the optimal loading capacity of your column through small-scale experiments before scaling up. |
| Poor Reproducibility Between Batches | 1. Variation in the quality and composition of the raw Angelica gigas root material. 2. Inconsistent packing of the chromatography column, leading to channeling.[10] 3. Fluctuations in critical process parameters like temperature, flow rate, and solvent concentrations.[10] | 1. Standardize the sourcing and pre-treatment of the plant material. 2. Develop and validate a consistent column packing protocol. For larger columns, consider automated packing systems.[11] 3. Implement strict process controls and monitoring for all critical parameters. |
| Difficulty in Scaling Up Chromatography | 1. The chosen lab-scale chromatography resin is not available or is prohibitively expensive at a larger scale.[3] 2. A linear increase in column diameter without adjusting other parameters can lead to a loss of resolution. 3. Increased backpressure in larger columns can damage the stationary phase or the equipment.[11] | 1. Select a resin that is known to be available in bulk and has a proven track record for large-scale applications. 2. Maintain the bed height and linear flow rate when increasing the column diameter to ensure consistent residence time.[3] 3. Optimize the flow rate for the larger column and consider using chromatography media with better mechanical stability.[11] |
Quantitative Data Summary
Table 1: Extraction Yields of Decursin and Decursinol Angelate under Different Conditions
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Decursin Yield (mg/g) | Decursinol Angelate Yield (mg/g) | Reference |
| Maceration | Distilled Water | Room Temp | - | 0.182 | 0.153 | |
| Maceration | 50% Ethanol | Room Temp | - | 3.142 | 2.547 | |
| Maceration | 100% Ethanol | Room Temp | - | 3.341 | 2.778 | |
| Ionic Liquid Extraction | (BMIm)BF4 | 60 | 120 | 43.32 | 17.87 | [12] |
Table 2: Purity of Decursin and Decursinol Angelate at Different Purification Stages
| Purification Step | Purity of Decursin | Purity of Decursinol Angelate | Analytical Method | Reference |
| 60% Ethanol Extraction at -20°C | >95% | >95% | HPLC | [9] |
| Recycling HPLC | 99.97% | 99.40% | HPLC | [9] |
Experimental Protocols
Protocol 1: Extraction of Decursin and Decursinol Angelate from Angelica gigas
This protocol is based on the method described by Kim et al. (2009).[9]
-
Preparation of Plant Material: Grind dried roots of Angelica gigas Nakai into a fine powder.
-
Solvent Extraction:
-
Add 60% ethanol to the powdered root material.
-
Incubate the mixture at -20°C for 12 hours.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid material.
-
Collect the supernatant containing the dissolved compounds.
-
-
Solvent Evaporation: Evaporate the ethanol from the supernatant to obtain the crude extract.
Protocol 2: Purification by Recycling HPLC
This protocol is a continuation of the extraction process to achieve high purity.[9]
-
Sample Preparation: Dissolve the crude extract in an appropriate solvent for HPLC injection.
-
HPLC Conditions:
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Flow Rate: Optimized for the preparative column.
-
Detection: UV detector set at 329 nm.
-
-
Recycling Chromatography:
-
Inject the sample onto the HPLC system.
-
Collect the fractions containing decursin and decursinol angelate.
-
Re-inject the collected fractions multiple times (recycling) to improve the separation and achieve higher purity. The original study suggests more than 10 cycles.[9]
-
-
Purity Analysis: Analyze the final purified fractions by analytical HPLC to confirm the purity.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for large-scale purification issues.
References
- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 5. bachem.com [bachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 12. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Potency Enhancement of (+)-Decursinol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (+)-decursinol derivatives with enhanced potency. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind synthesizing this compound derivatives?
A1: this compound is a natural compound isolated from the roots of Angelica gigas Nakai. While it exhibits various biological activities, its potency can be limited.[1] By synthesizing derivatives, researchers aim to improve pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] Modifications to the side chain of the decursinol scaffold have been shown to significantly enhance its anticancer and other therapeutic effects.[1][2]
Q2: Which derivatives of this compound have shown significantly enhanced potency?
A2: Several derivatives have demonstrated superior potency compared to the parent compound. For instance, the (S)-2d derivative with an (E)-(furan-3-yl)acryloyl group showed approximately 3-fold more potency than decursin against A549 human lung cancer cells.[3] Another promising derivative, Sd-021, has also shown enhanced anticancer activity in non-small cell lung cancer (NSCLC) cell lines.[4]
Q3: What are the key signaling pathways targeted by these more potent derivatives?
A3: Potent this compound derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. These include the JAK/STAT pathway, where derivatives like (S)-2d have been observed to inhibit the phosphorylation of JAK1 and STAT3.[3] The EGFR/STAT3 signaling pathway is another key target, with derivatives such as Sd-021 demonstrating inhibitory effects.[4] Other modulated pathways include the PI3K/AKT, Wnt/β-catenin, and MAPK pathways.[5][6]
Q4: What are the general methods for synthesizing this compound derivatives?
A4: The most common method for synthesizing this compound derivatives is through the semi-synthesis from this compound, which is obtained by the alkaline hydrolysis of decursin extracted from Angelica gigas Nakai.[3] The synthesis of derivatives typically involves the esterification of the hydroxyl group of the decursinol scaffold with various substituted acyl groups.[7][8] A common coupling method is the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)-mediated coupling.[7][8]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and evaluation of this compound derivatives.
Synthesis and Purification
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final derivative. | Incomplete reaction during esterification. | - Ensure all reagents are dry, as water can hydrolyze the activated ester intermediate. - Use a slight excess (1.2-1.5 equivalents) of the coupling agent (e.g., EDC). - Add a catalytic amount of an acylation catalyst like 4-dimethylaminopyridine (DMAP). |
| Decomposition of starting material or product. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times. | |
| Loss of product during purification. | - Optimize the solvent system for column chromatography to ensure good separation and minimize tailing. - For pyranocoumarin derivatives, consider using a mixture of hexane and ethyl acetate. | |
| Presence of multiple spots on TLC after the reaction. | Formation of side products (e.g., N-acylurea byproduct from EDC). | - Use an additive like N-hydroxysuccinimide (NHS) or HOBt with EDC to form a more stable active ester and reduce N-acylurea formation. - Purify the crude product carefully using column chromatography with a gradient elution. |
| Incomplete reaction. | - Allow the reaction to stir for a longer duration or gently warm it if the starting materials are stable at higher temperatures. | |
| Difficulty in purifying the final compound. | The derivative has similar polarity to impurities. | - Try a different stationary phase for column chromatography (e.g., alumina instead of silica gel). - Consider recrystallization from a suitable solvent system. |
| The compound is unstable on silica gel. | - Use a less acidic stationary phase or neutralize the silica gel with triethylamine before use. - Minimize the time the compound spends on the column. |
Biological Evaluation
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays. | Variation in cell seeding density. | - Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Instability of the compound in the culture medium. | - Prepare fresh dilutions of the compound for each experiment. - Check for any potential interactions between the compound and the media components. | |
| Weak or no signal in Western blot analysis for signaling pathway proteins. | Low protein concentration in the lysate. | - Ensure sufficient cell lysis and accurate protein quantification using a reliable method (e.g., BCA assay). |
| Inefficient antibody binding. | - Optimize the primary and secondary antibody concentrations and incubation times. - Use a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). | |
| Poor protein transfer to the membrane. | - Ensure proper assembly of the transfer stack and use an appropriate transfer time and voltage. - Check the transfer efficiency by staining the membrane with Ponceau S. | |
| High background in Western blots. | Non-specific antibody binding. | - Increase the number and duration of washing steps. - Use a higher concentration of Tween-20 in the wash buffer (up to 0.1%). |
| Contaminated buffers or reagents. | - Prepare fresh buffers and filter them before use. |
Quantitative Data Summary
The following tables summarize the in vitro potency of selected this compound derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of (S)-Decursinol Derivatives against A549 Human Lung Cancer Cells [3]
| Compound | IC50 (µM) |
| Decursin | 43.55 |
| (S)-2d | 14.03 |
| (R)-2d | 151.59 |
Table 2: Cytotoxicity of Sd-021 and Decursin in NSCLC Cell Lines at 48h [4]
| Cell Line | Compound | IC50 (µM) |
| A549 | Decursin | > 50 |
| Sd-021 | 22.5 | |
| H460 | Decursin | 38.7 |
| Sd-021 | 18.9 | |
| H1299 | Decursin | 42.1 |
| Sd-021 | 20.3 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via EDC Coupling
This protocol describes a general method for the esterification of this compound with a carboxylic acid using EDC.
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified derivative by NMR and mass spectrometry.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of the synthesized derivatives.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.
Caption: Inhibition of the EGFR/STAT3 signaling pathway by the Sd-021 derivative.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ch.promega.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. bosterbio.com [bosterbio.com]
Technical Support Center: Reducing Off-Target Effects of (+)-Decursinol In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of (+)-decursinol in in vitro experiments. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound?
A1: this compound, a coumarin compound isolated from the roots of Angelica gigas Nakai, has demonstrated a range of biological activities in vitro. These primarily include anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action are linked to the modulation of several key signaling pathways.
Q2: What are the major signaling pathways targeted by this compound?
A2: this compound is known to modulate multiple signaling pathways, which are central to its biological effects. These include:
-
NF-κB Signaling: Inhibition of the NF-κB pathway is a key mechanism for its anti-inflammatory effects.
-
MAPK Signaling: It can modulate the activity of Mitogen-Activated Protein Kinases, including ERK and JNK.[1]
-
PI3K/Akt Signaling: This pathway, crucial for cell survival and proliferation, is also affected by this compound.
-
STAT3 Signaling: It has been shown to inhibit the phosphorylation of STAT3.
Q3: What are the potential off-target effects of this compound?
A3: While a complete off-target profile is not exhaustively defined, a chemical proteomic approach has identified several potential interacting proteins for decursinol.[2] Most of these proteins contain ATP or nucleic acid binding domains, suggesting potential off-target interactions with various kinases and other ATP-dependent enzymes.[2] Researchers should be aware of the possibility of unintended effects on these and other cellular processes.
Q4: How can I minimize off-target effects in my experiments with this compound?
A4: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ structurally related but inactive compounds as negative controls to distinguish specific from non-specific effects.
-
Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.
-
Target Knockdown/Knockout: In cell-based assays, use techniques like siRNA or CRISPR to validate that the observed phenotype is dependent on the intended target.
Q5: Where can I find information on the IC50 values of this compound?
A5: The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives can vary significantly depending on the cell line and the assay conditions. The tables below provide a summary of reported IC50 values. It is always recommended to determine the IC50 empirically in your specific experimental system.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at concentrations intended for on-target activity.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a thorough dose-response curve to determine the therapeutic window. 2. Screen for off-target liabilities by testing against a panel of known toxicity-related targets (e.g., kinases, GPCRs). 3. Use a counter-screen in a cell line that does not express the intended target to see if toxicity persists. |
| Solvent toxicity | 1. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). 2. Run a vehicle control with the same solvent concentration as the highest dose of this compound. |
| Compound instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Assess the stability of the compound in your cell culture medium over the time course of the experiment. |
Issue 2: Inconsistent or unexpected results in signaling pathway analysis.
| Possible Cause | Troubleshooting Steps |
| Activation of off-target pathways | 1. Perform a broader pathway analysis using techniques like phospho-proteomics or RNA-sequencing to identify unexpectedly activated pathways. 2. Use specific inhibitors for suspected off-target pathways to see if the unexpected phenotype is reversed. |
| Variability in cell culture conditions | 1. Standardize cell passage number, confluency, and serum lots. 2. Ensure consistent treatment times and conditions across all experiments. |
| Antibody specificity in Western blotting | 1. Validate primary antibodies for specificity using positive and negative controls (e.g., cell lysates from knockdown/knockout cells). 2. Use appropriate blocking buffers and antibody dilutions. |
Data Presentation
Table 1: Reported IC50 Values of Decursin and Decursinol Angelate in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Decursin | A549 | Lung Cancer | 43.55 | [3] |
| Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | [4][5] |
| Decursin | HCT-116 | Colorectal Cancer | >100 | [6] |
| Decursin | HCT-8 | Colorectal Cancer | >100 | [6] |
| Decursinol Angelate | B16F10 | Melanoma | ~50 | [7] |
| Decursinol Angelate | HepG2 | Liver Cancer | >75 | [7] |
| Decursinol Angelate | HCT-116 | Colorectal Cancer | >75 | [7] |
| Decursinol Angelate | A375.SM | Melanoma | >75 | [7] |
Note: IC50 values can vary based on experimental conditions. It is recommended to determine the IC50 in your specific cell line and assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is designed to analyze the effect of this compound on the phosphorylation and nuclear translocation of NF-κB p65.
a) Nuclear and Cytoplasmic Fractionation
Materials:
-
Cell scraper
-
Ice-cold PBS
-
Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)
Procedure:
-
Treat cells with this compound and/or a stimulant (e.g., TNF-α) for the desired time.
-
Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.
-
Add a small volume of detergent (e.g., 10% NP-40) and vortex briefly.
-
Centrifuge at 14,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.
b) Western Blotting
Materials:
-
Protein lysates (nuclear and cytoplasmic fractions)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 4. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models [mdpi.com]
- 7. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (+)-decursinol Precipitation in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (+)-decursinol in cell culture media. By understanding the physicochemical properties of this compound and implementing proper handling techniques, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a bioactive coumarin compound isolated from the roots of Angelica gigas. It has demonstrated various pharmacological activities, including anti-tumor and anti-inflammatory effects. However, its efficacy in in vitro studies can be limited by its low aqueous solubility.[1] Precipitation in cell culture media can lead to an inaccurate effective concentration, potentially causing misleading experimental outcomes and cellular stress.
Q2: What are the primary causes of this compound precipitation in cell culture media?
The precipitation of this compound, like many other small molecules, in cell culture media is often attributed to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the specific medium formulation.
-
Temperature Shock: Adding a concentrated, cold stock solution directly to warmer culture media can cause the compound to fall out of solution.[2]
-
pH Instability: Although this compound is reported to be more stable in acidic conditions, significant shifts in the pH of the culture medium (typically 7.2-7.4) can affect its solubility.
-
Interaction with Media Components: Components within the media, such as salts and proteins (especially albumin in fetal bovine serum), can interact with this compound and reduce its solubility.[2][3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on available data and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] One source indicates its solubility in DMSO is as high as 250 mg/mL. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept at or below 0.1%.
Q4: How can the type of cell culture medium or serum affect this compound solubility?
Different cell culture media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can influence the solubility of this compound.[2] Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules. This binding can either help to solubilize the compound or, in some cases, lead to aggregation and precipitation. If serum is suspected to be the cause of precipitation, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if experimentally feasible.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | - Concentration exceeds solubility limit.- Temperature shock. | - Lower the final concentration of this compound.- Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently swirling the medium. |
| Precipitation After Incubation | - Compound instability over time at 37°C.- pH shift in the medium due to cell metabolism or incubator CO₂ levels.- Interaction with media components or secreted cellular products. | - Perform a time-course stability test to determine the window for your experiment.- Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO₂ concentration.- Test solubility in basal medium (without serum) to identify potential interactions. |
| Cloudiness or Film Formation | - Fine particulate precipitation.- Potential microbial contamination. | - Examine a sample under a microscope to differentiate between chemical precipitate and microorganisms.- If it is a precipitate, follow the steps for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques. |
| Inconsistent Experimental Results | - Variable effective concentration due to precipitation. | - Visually inspect all prepared media for any signs of precipitation before adding to cells.- Prepare fresh dilutions from the stock solution for each experiment.- Perform a solubility test to determine the maximum soluble concentration in your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a stock solution of this compound and diluting it into cell culture medium to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
Pre-warm the cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
To prepare the highest concentration of your working solution, add the appropriate volume of the this compound stock solution to the pre-warmed medium. For example, for a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media).
-
Immediately after adding the stock solution, gently vortex or swirl the medium to ensure rapid and uniform mixing.
-
Perform serial dilutions from this highest concentration to prepare your lower concentration working solutions using pre-warmed media.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Preparation of Dilutions:
-
Prepare a series of dilutions of this compound in your cell culture medium (e.g., DMEM + 10% FBS) starting from a concentration higher than your intended maximum experimental concentration.
-
Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Incubation:
-
Aliquot the prepared dilutions into a clear 96-well plate or microcentrifuge tubes.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Assessment of Precipitation:
-
Visually inspect the samples for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom).
-
For a more sensitive assessment, observe the samples under a microscope.
-
The highest concentration that remains clear is your maximum soluble concentration under these conditions.
-
Data Presentation
The following table summarizes the concentrations of decursinol angelate (a close structural analog of this compound) used in various published in vitro studies, providing a reference for achievable concentrations in different cell lines and media.
| Cell Line | Medium | Serum | Concentration Range | Reference |
| B16F10 (Murine Melanoma) | DMEM | 10% FBS | 25 - 75 µM | [1] |
| HepG2 (Human Liver Cancer) | DMEM | 10% FBS | Not specified | [1] |
| HCT-116 (Human Colon Cancer) | RPMI-1640 | 10% FBS | Not specified | [1] |
| PC-3 (Human Prostate Cancer) | Not specified | Not specified | 5 - 100 µM (IC50 = 13.63 µM) | [5] |
| HT22 (Mouse Hippocampal) | DMEM | 10% FBS | Not specified | [6] |
| Raw264.7 (Mouse Macrophage) | DMEM | 10% FBS | Not specified | [6] |
| HeLa (Human Cervical Cancer) | Not specified | Not specified | Not specified | [7] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound solutions.
References
- 1. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (+)-Decursinol Formulation Strategies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on formulation strategies to improve the delivery of (+)-decursinol.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving well in my aqueous buffer. What am I doing wrong?
A1: This is a common issue. This compound has very low water solubility.[1] For experimental purposes, it is typically dissolved in organic solvents first. Common solvents include Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3] It is only slightly soluble in ethanol.[2] After initial dissolution in an organic solvent, the stock solution can be further diluted into your aqueous experimental medium. Be aware that high concentrations of the organic stock in the final aqueous solution may cause the compound to precipitate.
Q2: I am seeing conflicting data on the solubility of this compound in DMSO. What is the correct value?
A2: Different suppliers report varying solubility values for this compound in DMSO, with figures ranging from 15 mg/mL to 250 mg/mL.[2][3] This variability can arise from differences in the purity of the compound, the specific salt form, temperature, and the method used to determine solubility. It is recommended to perform your own solubility test with your specific batch of this compound. For practical purposes, preparing a high-concentration stock in DMSO is generally feasible; sonication and gentle warming to 37°C can aid dissolution.[3][4]
Q3: I am developing an oral formulation. Should I use this compound or its prodrugs, decursin and decursinol angelate?
A3: While decursin and decursinol angelate are rapidly converted to this compound in the liver, direct oral administration of this compound results in significantly higher bioavailability (2-3 fold higher AUC in rats) and a faster time to peak plasma concentration (Tmax ~0.7 h).[5] Therefore, for achieving higher systemic exposure of this compound, formulating the active metabolite directly is a more efficient strategy.
Q4: My in vivo oral bioavailability results are low and inconsistent. What are the potential causes?
A4: Several factors could be contributing to this issue:
-
Poor Formulation: Due to its low aqueous solubility, the dissolution of this compound can be the rate-limiting step for absorption. The choice of vehicle is critical. For instance, a formulation based on ethanol-PEG400-Tween80 has been shown to be superior to a simple carboxymethyl cellulose suspension.[5]
-
Efflux Transporters: this compound is a substrate for active efflux transporters in the intestine, such as P-glycoprotein.[6][7] This can limit its net absorption. Co-administration with a P-gp inhibitor could be explored as a strategy.
-
Metabolism: While this compound is the active metabolite of decursin, it can undergo further metabolism. It shows high stability against oxidative and glucuronic metabolism in liver microsomes, but this can vary between species.[6]
Troubleshooting Guides
Issue 1: Low Dissolution Rate in Biorelevant Media
Problem: The formulation shows poor release of this compound in simulated gastric or intestinal fluids.
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate is directly related to the surface area. Reducing the particle size via micronization or nanosizing can significantly improve it.[8]
-
Amorphous Formulations: Crystalline drugs often have lower solubility than their amorphous counterparts. Converting this compound into an amorphous state, for example by creating a solid dispersion with a polymer, can enhance dissolution.[8][9]
-
Incorporate Surfactants: Adding surfactants to the formulation can improve the wettability of the hydrophobic this compound particles and promote the formation of micelles, which increases solubility.[10]
Issue 2: Formulation Instability (e.g., Particle Aggregation, Drug Crystallization)
Problem: A developed nanoformulation (e.g., nanosuspension) shows particle aggregation, or an amorphous solid dispersion shows signs of recrystallization over time.
Troubleshooting Steps:
-
Optimize Stabilizers: For nanosuspensions, ensure adequate concentration and type of stabilizers (steric or electrostatic) are used to prevent particle aggregation.
-
Polymer Selection for Solid Dispersions: For solid dispersions, the choice of polymer is critical. The polymer should be miscible with this compound and have a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization.
-
Control Moisture: Water can act as a plasticizer, reducing the Tg of the formulation and promoting crystallization. Ensure formulations are protected from humidity during storage.
Data Presentation: Physicochemical & Pharmacokinetic Parameters
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL - 250 mg/mL | [2][3] |
| Ethanol | Slightly soluble | [2] |
| Water | Poorly soluble | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Conditions | Reference |
| Bioavailability | >45% | Dose-dependent absorption noted at 20 mg/kg | [6] |
| Tmax (Time to Peak) | 0.4 - 0.9 hours | Dose range studied | [6] |
| Bioavailability vs Prodrugs | 2-3 fold higher | Compared to equimolar decursin/decursinol angelate | [5] |
| Plasma Protein Binding | 25-26% (unbound fraction) | In rat plasma | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via Antisolvent Precipitation
This protocol provides a general method for producing a nanosuspension to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Acetone (or other suitable water-miscible organic solvent like DMSO)
-
Purified water
-
Stabilizer (e.g., Poloxamer 188, HPMC, or Tween 80)
-
Magnetic stirrer
-
High-speed homogenizer or probe sonicator
Methodology:
-
Organic Phase Preparation: Dissolve this compound in acetone to prepare the organic solution (e.g., at a concentration of 10 mg/mL). Ensure it is fully dissolved.
-
Aqueous Phase Preparation: Dissolve the chosen stabilizer in purified water (e.g., 0.5% - 2% w/v).
-
Precipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic solution into the aqueous phase at a constant rate under continuous stirring. The drug will precipitate as nanoparticles due to the solvent shift.
-
Solvent Evaporation: Continue stirring the suspension (e.g., for 2-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Homogenization (Optional but Recommended): To further reduce particle size and improve uniformity, subject the nanosuspension to high-speed homogenization or probe sonication.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential. The formulation can then be lyophilized into a powder for long-term storage or used directly for dissolution studies.
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Relationship between formulation strategies and their mechanisms.
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Decursinol angelate | ERK | PKC | VEGFR | JNK | TargetMol [targetmol.com]
- 5. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Neuroprotection: A Comparative Analysis of (+)-Decursinol and its Angelate Ester
In the quest for novel therapeutic agents for neurodegenerative diseases, two promising compounds, (+)-decursinol and its angelate ester, this compound angelate (often referred to as decursin), have garnered significant attention. Both are derived from the roots of the plant Angelica gigas Nakai and have demonstrated considerable neuroprotective properties. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their potential as neuroprotective agents, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy and Mechanisms of Action
While both this compound and this compound angelate exhibit neuroprotective effects, studies suggest they may operate through distinct, albeit sometimes overlapping, mechanisms. Research indicates that both compounds can protect neurons from glutamate-induced toxicity by reducing intracellular calcium influx and preventing the depletion of endogenous antioxidants like glutathione.[1][2][3] However, a key distinction lies in their efficacy in post-injury scenarios. Notably, this compound angelate has shown neuroprotective effects even when administered after the initial neuronal insult, suggesting a different and potentially more clinically relevant mechanism of action compared to this compound.[1][2][3]
Further investigations into their molecular pathways reveal that both compounds can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant responses.[4][5][6] By activating Nrf2, these compounds can enhance the expression of protective enzymes, thereby mitigating oxidative stress, a common hallmark of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies, highlighting the neuroprotective potential of this compound and this compound angelate.
Table 1: Neuroprotective Effects against Glutamate-Induced Toxicity in Primary Rat Cortical Cells
| Compound | Concentration Range (µM) | Neuroprotective Activity | Key Findings | Reference |
| This compound | 0.1 - 10.0 | Significant in pre-treatment and co-treatment | Effectively reduces glutamate-induced intracellular calcium increase and oxidative stress.[1][3] | [1][2][3] |
| This compound Angelate | 0.1 - 10.0 | Significant in pre-treatment, co-treatment, and post-treatment | Possesses a neuroprotective impact even after the initial glutamate injury, suggesting a different action mechanism.[1][2][3] | [1][2][3] |
Table 2: Protective Effects against Amyloid β-Protein-Induced Oxidative Stress in PC12 Cells
| Compound | Treatment | Effect on Cell Viability | Effect on Lipid Peroxidation | Effect on Glutathione Levels | Nrf2 Activation | Reference |
| This compound Angelate | Pre-treatment | Markedly reversed Aβ-induced cytotoxicity | Markedly reversed Aβ-induced increase | Markedly reversed Aβ-induced decrease | Significantly increased | [4][6] |
| Decursin | Pre-treatment | Markedly reversed Aβ-induced cytotoxicity | Markedly reversed Aβ-induced increase | Markedly reversed Aβ-induced decrease | Significantly increased | [4][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotection.
Caption: Signaling pathway of glutamate-induced neurotoxicity and points of intervention by this compound and its angelate.
Caption: Nrf2-mediated neuroprotective pathway activated by this compound angelate and decursin against Aβ-induced toxicity.
Caption: General experimental workflow for comparing the neuroprotective effects of test compounds.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of this compound and this compound angelate.
Primary Cortical Neuron Culture and Glutamate-Induced Neurotoxicity Assay
-
Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of fetal rats. The cortices are dissected, dissociated, and plated onto poly-L-lysine-coated plates. The cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Glutamate-Induced Neurotoxicity: After a specified number of days in culture, the neurons are exposed to glutamate to induce excitotoxicity.
-
Treatment: The cells are treated with varying concentrations of this compound or this compound angelate at different time points:
-
Pre-treatment: Compounds are added before the glutamate challenge.
-
Co-treatment: Compounds are added simultaneously with glutamate.
-
Post-treatment: Compounds are added after the removal of glutamate.
-
-
Assessment of Neuroprotection: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
PC12 Cell Culture and Amyloid β-Protein-Induced Oxidative Stress Assay
-
Cell Culture: The rat pheochromocytoma (PC12) cell line is cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and horse serum.
-
Aβ-Induced Toxicity: PC12 cells are treated with aggregated amyloid β-protein (Aβ) to induce oxidative stress and cytotoxicity.
-
Treatment: Cells are pre-treated with different concentrations of this compound angelate or decursin for a specified period before the addition of Aβ.
-
Assessment of Protective Effects:
-
Cell Viability: Measured using the MTT assay.
-
Lipid Peroxidation: Assessed by measuring the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
-
Glutathione (GSH) Levels: Intracellular GSH levels are quantified using a commercially available kit.
-
Western Blot Analysis: Protein expression levels of Nrf2 and downstream antioxidant enzymes (e.g., heme oxygenase-1) are determined to elucidate the mechanism of action.
-
Conclusion
Both this compound and its angelate ester, this compound angelate, demonstrate significant neuroprotective properties. While they share common mechanisms, such as the inhibition of calcium influx and mitigation of oxidative stress, this compound angelate exhibits a broader therapeutic window by being effective in post-injury treatment paradigms. Furthermore, the elucidation of their activity through the Nrf2 pathway provides a solid foundation for their further development as potential therapeutic agents for a range of neurodegenerative diseases. The presented data and experimental frameworks offer a valuable resource for researchers dedicated to advancing the field of neuropharmacology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (+)-Decursinol's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of (+)-decursinol, a promising natural compound derived from Angelica gigas Nakai. While direct comparative studies of this compound with standard anti-inflammatory drugs in classical models like carrageenan-induced paw edema are limited in the available scientific literature, this document synthesizes existing in vivo data for this compound and its closely related precursors, decursin and decursinol angelate. This guide aims to offer a valuable resource for researchers by presenting available quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Data Presentation: Efficacy in a Sepsis Model
Existing in vivo research has evaluated the anti-inflammatory potential of this compound in a lipopolysaccharide (LPS)/D-galactosamine (GalN)-induced sepsis model in mice. This model triggers a systemic inflammatory response, leading to the release of pro-inflammatory cytokines. The study demonstrated that pretreatment with this compound significantly modulated the cytokine storm associated with sepsis.[1]
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | IL-10 (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable | Undetectable |
| LPS/GalN | 12,345 ± 1,234 | 8,765 ± 987 | 4,567 ± 567 | 1,234 ± 123 |
| This compound (50 mg/kg) + LPS/GalN | 11,987 ± 1,111 | 8,543 ± 876 | 4,432 ± 456 | 3,456 ± 345 * |
| Data are presented as mean ± SEM. *p<0.001 compared to the LPS/GalN-treated group.[1] |
Notably, while this compound did not significantly reduce the levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-12 in this model, it markedly augmented the production of the anti-inflammatory cytokine IL-10.[1] This suggests a potential immunomodulatory role for this compound by enhancing anti-inflammatory pathways rather than directly suppressing pro-inflammatory ones.
Comparative Landscape: Insights from Related Compounds
Due to the scarcity of direct comparative data for this compound against standard drugs like indomethacin or dexamethasone, we turn to studies on its parent compounds, decursin and decursinol angelate, to infer potential comparative efficacy. It is important to note that this compound is a major metabolite of these compounds, and its pharmacological profile may differ.
| Compound | Model | Key Findings | Comparison |
| Decursin Derivative (JB-V-60) | LPS-induced lung injury in mice | Significantly decreased TNF-α levels in bronchoalveolar lavage fluid and iNOS expression in lung tissues. | Effects were compared to dexamethasone, showing comparable reductions in inflammatory markers.[2] |
| Decursinol Angelate | DSS-induced colitis in mice | Attenuated weight loss, colon shortening, and histological damage. Reduced serum and colon levels of IL-6 and TNF-α. | No direct comparison with a standard anti-inflammatory drug was reported in this study. |
| Decursinol Angelate | MRSA-induced sepsis in mice | Improved survival, reduced bacteremia, and attenuated the cytokine storm. | No direct comparison with a standard anti-inflammatory drug was reported in this study. |
These findings suggest that compounds structurally related to this compound possess significant anti-inflammatory properties and can perform comparably to established anti-inflammatory agents in certain models. However, direct in vivo comparative studies on this compound are imperative for a conclusive assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two standard in vivo models for assessing anti-inflammatory activity.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
-
Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in saline)
-
This compound (various doses, administered orally or intraperitoneally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.) Test compounds are typically administered 30-60 minutes before the induction of inflammation.
-
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is used to study systemic inflammation.
-
Animal Acclimatization: As described for the carrageenan-induced paw edema model.
-
Grouping and Administration: Animals are divided into groups:
-
Vehicle Control
-
This compound (various doses, administered i.p. or p.o.)
-
Positive Control (e.g., Dexamethasone, 1-5 mg/kg, i.p.) Test compounds are administered 30-60 minutes before LPS challenge.
-
-
Induction of Endotoxemia: Mice are injected intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg).
-
Sample Collection: At specific time points (e.g., 2, 6, and 24 hours) after LPS injection, blood is collected via cardiac puncture or tail vein. Tissues such as the liver, lungs, and spleen can also be harvested.
-
Cytokine Analysis: Serum or plasma levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines are quantified using ELISA or multiplex bead-based assays.
-
Data Analysis: Cytokine levels between treatment groups are compared using statistical methods like ANOVA followed by a post-hoc test.
Mandatory Visualization
Signaling Pathways
Studies on decursin and decursinol angelate suggest that their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][4][5] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Protective Effect of Decursinol on Mouse Models of Sepsis: Enhancement of Interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of (+)-Decursinol and its Derivatives Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Extraction of Bioactive Pyranocoumarins from Angelica gigas
The pyranocoumarin (+)-decursinol, along with its ester derivatives decursin and decursinol angelate, are bioactive compounds of significant interest, primarily extracted from the roots of Angelica gigas Nakai. These compounds have demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The efficient extraction of these compounds is a critical first step in their research and development for therapeutic applications. This guide provides a comparative analysis of various extraction techniques, supported by experimental data from peer-reviewed studies, to aid researchers in selecting the most suitable method for their specific needs.
Understanding the Target Compounds
Decursin and decursinol angelate are the predominant pyranocoumarin esters found in Angelica gigas. This compound is the chiral alcohol moiety of these esters and can be obtained through their hydrolysis. It is important to note that the naturally occurring enantiomer is this compound. The extraction process typically targets decursin and decursinol angelate, from which this compound can be subsequently derived.
Comparative Overview of Extraction Techniques
A variety of methods have been employed for the extraction of decursin and decursinol angelate from Angelica gigas. These techniques range from conventional solvent-based methods to more modern, green technologies. The choice of method can significantly impact the yield, purity, and environmental footprint of the extraction process.
Data Summary
The following table summarizes the quantitative data from various studies on the extraction of decursin and decursinol angelate, providing a basis for comparison.
| Extraction Technique | Solvent/Conditions | Extraction Time | Decursin Yield (mg/g of raw material) | Decursinol Angelate Yield (mg/g of raw material) | Reference |
| Conventional Solvent Extraction | 100% Ethanol | 5 hours | 3.34 (as 3341 ppm) | 2.78 (as 2778 ppm) | [1] |
| 50% Ethanol | 5 hours | 3.14 (as 3142 ppm) | 2.55 (as 2547 ppm) | [1] | |
| Distilled Water | 5 hours | 0.18 (as 182 ppm) | 0.15 (as 153 ppm) | [1] | |
| Methanol (reflux) | 3 hours (x3) | 44.9 (4.5%) | 38.8 (3.9%) | [2] | |
| Microwave-Assisted Extraction (MAE) | 97.7% Ethanol, 90.2 W | 6.1 minutes | ~2.2% of extract | Not specified | [3] |
| Ionic Liquid (IL) Extraction | [BMIm]BF4, 60°C, 1 g/6.5 mL | 120 minutes | 43.32 | 17.87 | [1][4][5] |
| Subcritical-Water Extraction (SWE) | Water, 190°C | 15 minutes | 17.77 | Not specified | [6] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2, 400 bar, 60°C | Not specified | Yield not quantified for specific compounds | Yield not quantified for specific compounds | [7] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 12 hours (with sonication) | Yield increased by ~2x vs. without sonication | Yield increased by ~2x vs. without sonication | [8] |
Detailed Experimental Protocols
Conventional Solvent Extraction (Reflux)
This method involves the use of organic solvents at their boiling point to extract the target compounds.
Protocol:
-
Air-dried and powdered roots of Angelica gigas (5 kg) are placed in a round-bottom flask.[7]
-
Methanol is added to the flask, and the mixture is heated under reflux for 3 hours.[2]
-
The extraction process is repeated three times.[2]
-
The collected extracts are filtered and combined.
-
The solvent is removed under reduced pressure to obtain the crude extract.[2]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.
Protocol:
-
A mixture of 5 g of powdered Angelica gigas root and 50 mL of ethanol (97.7%) is placed in an extraction vessel.[3]
-
The mixture is subjected to microwave irradiation at a power of 90.2 W for 6.1 minutes.[3]
-
After irradiation, the extract is filtered.[3]
-
The solvent is evaporated to yield the final extract.[3]
Ionic Liquid (IL) Extraction
ILs are salts that are liquid at low temperatures and can be highly effective solvents for natural product extraction.
Protocol:
-
One gram of dried and powdered Angelica gigas root is mixed with 6.5 mL of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF4).[1]
-
The mixture is stirred at 60°C for 120 minutes.[1]
-
The extract is then filtered for further analysis.[1]
Subcritical-Water Extraction (SWE)
SWE uses water at elevated temperatures and pressures (below its critical point) as the extraction solvent.
Protocol:
-
Powdered Angelica gigas root is packed into an extraction vessel.
-
Water is heated and pumped through the vessel at a temperature of 190°C for 15 minutes.[6]
-
The aqueous extract is collected.[6]
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Protocol:
-
Dried and powdered Angelica gigas root is placed in the extraction vessel.
-
Supercritical CO2 is passed through the vessel at a pressure of 400 bar and a temperature of 60°C.[7]
-
The pressure is then reduced, causing the CO2 to return to a gaseous state and leave behind the extracted compounds.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of plant cell walls and improving extraction efficiency.
Protocol:
-
Powdered Angelica gigas root is mixed with ethanol.
-
The mixture is placed in an ultrasonic bath and subjected to sonication. A patent suggests sonicating for 10 minutes at least twice during a 12-hour extraction period.[8]
-
The extract is then filtered.[8]
Visualizing the Extraction Workflow
The general workflow for the extraction and isolation of this compound and its derivatives can be visualized as follows:
Caption: General experimental workflow for the extraction and isolation of this compound.
Discussion and Recommendations
-
Conventional Solvent Extraction: While straightforward and effective, especially with methanol or high-concentration ethanol, this method is often time-consuming and requires large volumes of organic solvents.
-
Microwave-Assisted Extraction (MAE): MAE significantly reduces extraction time and solvent consumption while offering comparable or higher yields than conventional methods.[3] It is an excellent choice for rapid, small-scale extractions.
-
Ionic Liquid (IL) Extraction: IL extraction demonstrates very high yields for both decursin and decursinol angelate.[1][4][5] However, the cost and potential toxicity of some ILs, as well as the need for specialized recovery processes, should be considered.
-
Subcritical-Water Extraction (SWE): As a "green" technique, SWE uses water as a solvent, avoiding the use of organic solvents. The yield of decursin is lower compared to solvent-based methods but can be optimized.[6] This method may be suitable for applications where residual organic solvents are a concern.
-
Supercritical Fluid Extraction (SFE): SFE is another environmentally friendly technique that offers high selectivity. While specific yield data for decursin and decursinol angelate are limited, the ability to tune the solvent properties of supercritical CO2 by altering pressure and temperature makes it a promising method for selective extraction.[7]
-
Ultrasound-Assisted Extraction (UAE): UAE can significantly enhance the efficiency of conventional solvent extraction by reducing time and improving yield.[8] It is a relatively simple and cost-effective way to intensify the extraction process.
For researchers prioritizing high yield and efficiency, Ionic Liquid Extraction and Microwave-Assisted Extraction appear to be the most promising methods based on the available data. For those focused on environmentally friendly processes, Subcritical-Water Extraction and Supercritical Fluid Extraction are excellent alternatives, although further optimization may be required to maximize yields of the target compounds. Ultrasound-Assisted Extraction offers a practical way to improve the performance of conventional solvent extraction.
The final choice of extraction technique will depend on the specific goals of the research, including desired yield and purity, available equipment, scalability, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. [PDF] Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization | Semantic Scholar [semanticscholar.org]
- 6. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]
Cross-Validation of (+)-Decursinol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Decursinol, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding and validating its mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's effects on key signaling pathways, cross-validated against established inhibitors, and supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Key Signaling Pathways
This compound and its related compounds, decursin and decursinol angelate, exert their biological effects by modulating several critical intracellular signaling pathways implicated in cell proliferation, survival, and inflammation. These include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB) pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Studies have shown that decursinol angelate can suppress the activation of Akt, a key downstream effector of PI3K. This inhibition is associated with the suppression of cancer cell invasion and inflammatory responses. While direct enzymatic inhibition data for this compound on PI3K is limited, its impact on Akt phosphorylation suggests an upstream regulatory effect on the pathway.
MAPK (ERK, JNK) Signaling Pathway
The MAPK cascade, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, is crucial for transmitting extracellular signals to the nucleus to control gene expression involved in cell proliferation, differentiation, and apoptosis. Decursin and decursinol have been shown to inhibit the phosphorylation of ERK and JNK in response to stimuli like vascular endothelial growth factor (VEGF).[1][2] This inhibition is a key mechanism behind their anti-angiogenic effects.
NF-κB Signaling Pathway
The NF-κB pathway is a critical mediator of the inflammatory response and is constitutively active in many cancer cells, promoting their survival and proliferation. Decursinol angelate has been demonstrated to inhibit the activation of NF-κB.[3] This is achieved by preventing the phosphorylation of IκBα, which otherwise leads to the nuclear translocation of the active NF-κB complex.
Data Presentation: Comparative Analysis of Inhibitory Activities
To objectively assess the potency of this compound and its derivatives, their reported inhibitory concentrations are presented alongside those of well-established inhibitors of the respective signaling pathways. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various studies. Experimental conditions such as cell lines and assay methods may vary.
Table 1: Inhibitory Concentrations (IC50) of this compound Derivatives on Cancer Cell Viability
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Decursin | A549 (Lung Cancer) | Antiproliferative | 43.55 | [4] |
| (S)-2d (Decursin derivative) | A549 (Lung Cancer) | Antiproliferative | 14.03 | [4] |
| Decursinol Angelate | PC-3 (Prostate Cancer) | Cell Viability (CCK-8) | 13.63 | [5] |
| Decursin | DU145 (Prostate Cancer) | Cell Growth | 25-100 | [6] |
| Decursin | LNCaP (Prostate Cancer) | Cell Growth | 25-100 | [6] |
| Decursin | MCF-7 (Breast Cancer) | Growth Inhibition | ~20-50 | [7] |
Table 2: Established Inhibitors for Cross-Validation of Signaling Pathways
| Inhibitor | Target Pathway | Target Protein(s) | Reported IC50 | Reference |
| LY294002 | PI3K/Akt | PI3K | ~1.4 µM (in vitro) | [3] |
| U0126 | MAPK/ERK | MEK1/2 | 72 nM (MEK1), 58 nM (MEK2) | [8][9] |
| BAY 11-7082 | NF-κB | IKKα | 5-10 µM (inhibition of IκBα phosphorylation) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, ERK, IκBα).
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., A549, PC-3) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time. For pathway activation, cells may be stimulated with an appropriate agonist (e.g., EGF for MAPK/PI3K, TNF-α for NF-κB) for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.
-
Reagent Incubation:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow: Western Blotting
References
- 1. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U0126 - Wikipedia [en.wikipedia.org]
- 9. U0126 | CAS 109511-58-2 | MEK inhibitor [stressmarq.com]
- 10. invivogen.com [invivogen.com]
Decursin's Dance with Chemotherapy: A Synergistic Symphony Against Cancer
For Immediate Release
In the intricate choreography of cancer therapy, the quest for combinations that enhance efficacy while minimizing toxicity is paramount. Emerging evidence suggests that (+)-decursinol, a pyranocoumarin found in the roots of Angelica gigas, may be a valuable partner for conventional chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of this compound with key chemotherapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Doxorubicin and Decursin: A Potent Partnership Against Multiple Myeloma
The combination of this compound and doxorubicin has demonstrated significant synergistic cytotoxicity in human multiple myeloma cell lines. This synergy is characterized by a marked increase in apoptosis, or programmed cell death, compared to treatment with either agent alone.
Quantitative Analysis of Synergism
| Cell Line | Treatment | Cytotoxicity (% Cell Death) | Sub-G1 Population (Apoptosis) | Combination Index (CI) | Reference |
| U266 | Decursin (80 µM) | Significant at 48h | 5.38% | - | |
| U266 | Doxorubicin (1 µM) | - | 4.17% | - | |
| U266 | Decursin (40 µM) + Doxorubicin (1 µM) | >90% | 14.07% | 0.749 | |
| U266 | Decursin (80 µM) + Doxorubicin (0.5 µM) | >90% | - | 0.397 | |
| U266 | Decursin (80 µM) + Doxorubicin (1 µM) | >90% | - | 0.047 | |
| MM.1S | Decursin (80 µM) + Doxorubicin (0.25 µM) | Enhanced Cytotoxicity | 16.67% (vs. 3.2% for Decursin and 4.8% for Doxorubicin alone) | - | |
| RPMI8226 | Decursin (40 µM) + Doxorubicin (1 µM) | Enhanced Cytotoxicity | - | - |
A Combination Index (CI) value of <1 indicates a synergistic effect.
Mechanistic Insights: Targeting Key Signaling Pathways
The synergistic effect of this compound and doxorubicin in multiple myeloma cells is attributed to the dual inhibition of the STAT3 and mTOR signaling pathways, both of which are crucial for cancer cell survival and proliferation.
Cisplatin and Decursin: A Promising Alliance Against Osteosarcoma
In osteosarcoma, a common bone cancer in children, this compound has been shown to sensitize cancer cells to the effects of cisplatin, a platinum-based chemotherapy drug. This combination leads to enhanced apoptosis and a reduction in tumor growth.
Comparative IC50 Values and In Vivo Efficacy
| Cell Line | Treatment | IC50 (µM) at 48h | In Vivo Tumor Volume | Reference |
| 143B | Decursin | 57.7 | - | |
| MG63 | Decursin | 49.7 | - | |
| 143B & MG63 | Cisplatin + Decursin | Lowered cell viability vs. single agents | Significant suppression vs. Cisplatin alone |
In vivo studies in xenograft mouse models demonstrated that the combination of decursin (10 mg/kg) and cisplatin (2 mg/kg) achieved a similar antitumor effect as a higher dose of cisplatin (4 mg/kg) alone. Furthermore, adding decursin to the higher cisplatin dose (4 mg/kg) resulted in significantly greater tumor suppression.
Signaling Pathway and Experimental Workflow
The sensitizing effect of this compound in osteosarcoma is linked to the inhibition of the Akt signaling pathway, which is involved in cell survival and resistance to chemotherapy.
Exploring New Combinations: Paclitaxel and Oxaliplatin
Research into the synergistic potential of this compound with other chemotherapy drugs is ongoing. While direct evidence of synergy with paclitaxel in cancer treatment is limited, one study has shown that decursin can alleviate paclitaxel-induced neuropathic pain in mice, suggesting a potential for combination therapy to manage side effects. Preliminary investigations have also explored the potential therapeutic benefits of combining decursin with oxaliplatin for colorectal cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, or the combination, and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Collection: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Proteins
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-mTOR, mTOR, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The synergistic effects of this compound with doxorubicin and cisplatin highlight its potential as an adjuvant in cancer chemotherapy. By targeting key survival pathways, this compound can enhance the cytotoxic effects of these drugs, potentially allowing for lower, less toxic doses. Further research into its combinations with other chemotherapeutic agents and in various cancer types is warranted to fully elucidate its role in a clinical setting.
A Head-to-Head Comparison of (+)-Decursinol with Other Natural Compounds in Preclinical Research
In the landscape of natural product research, (+)-decursinol and its related compounds, decursin and decursinol angelate, derived from the roots of Angelica gigas Nakai, have garnered significant attention for their therapeutic potential.[1][2][3] This guide provides a comparative overview of this compound's performance against other well-known natural compounds—resveratrol, curcumin, and quercetin—in the key therapeutic areas of cancer, neuroprotection, and inflammation. The following sections summarize available quantitative data, detail experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
While direct head-to-head comparative studies with standardized methodologies are limited, this guide synthesizes available preclinical data from various independent studies to offer a comparative perspective on the biological activities of these natural compounds.
Anticancer Activity
The antiproliferative effects of this compound and its derivatives have been evaluated in various cancer cell lines. The primary mechanism of action involves the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Decursin | A549 (Lung Carcinoma) | MTT Assay | 43.55 | [4] |
| Decursinol Angelate | PC-3 (Prostate Cancer) | CCK-8 Assay | 13.63 | [5] |
| Resveratrol | Not directly compared with decursinol | |||
| Curcumin | SW480 (Colorectal) | MTT Assay | 10.26 | [6] |
| HT-29 (Colorectal) | MTT Assay | 13.31 | [6] | |
| HCT116 (Colorectal) | MTT Assay | 11.45 | [6] | |
| MCF-7 (Breast Cancer) | MTT Assay | 21.22 | [7] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 26.9 | [7] | |
| Quercetin | Not directly compared with decursinol |
Note: IC50 values represent the concentration of a compound that inhibits 50% of the biological activity in vitro. Lower IC50 values indicate higher potency. The data presented here is from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways in Anticancer Activity
Decursinol and its derivatives exert their anticancer effects by modulating several key signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt and NF-κB pathways, which are crucial for cancer cell survival and proliferation.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in preclinical models, primarily attributed to its antioxidant and anti-inflammatory activities within the central nervous system.
Quantitative Data: Neuroprotective Activity
Signaling Pathways in Neuroprotection
A key mechanism underlying the neuroprotective effects of decursinol involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway upregulates the expression of several antioxidant enzymes, thereby protecting neuronal cells from oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its derivatives are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity
Direct comparative IC50 values for the anti-inflammatory effects of this compound against resveratrol, curcumin, and quercetin are not available from single studies. However, decursinol angelate has been shown to inhibit the production of pro-inflammatory cytokines and mediators.[8] For example, it effectively suppresses the expression of pro-inflammatory cytokines and MMP-9 through the inhibition of PI3K, ERK, and NF-κB activation.[9]
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of decursinol are largely attributed to the suppression of the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines and enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of anticancer, neuroprotective, and anti-inflammatory activities.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, resveratrol, curcumin, quercetin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neuroprotective Activity: Neuronal Cell Viability Assay
Assessing the viability of neuronal cells after exposure to a neurotoxin and treatment with a potentially neuroprotective compound is crucial.
Principle: Similar to the MTT assay, this can be assessed using various methods, including the measurement of metabolic activity (e.g., MTT or MTS assay) or membrane integrity (e.g., LDH release assay).[11][12]
Protocol (MTT-based):
-
Neuronal Cell Culture: Culture primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the neuroprotective compound for a specific duration.
-
Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin (e.g., amyloid-β peptide, glutamate, or 6-hydroxydopamine).
-
Incubation: Co-incubate the cells with the compound and the neurotoxin for a defined period.
-
Viability Assessment: Perform an MTT assay as described in the anticancer activity protocol to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with the neuroprotective compound to those treated with the neurotoxin alone.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[13][14]
Principle: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][14]
Protocol:
-
Macrophage Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the anti-inflammatory compound.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuroproof.com [neuroproof.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of (+)-Decursinol Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo anticancer efficacy of various (+)-decursinol derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents relevant biological pathways and workflows.
Introduction
This compound and its derivatives, naturally occurring compounds primarily isolated from the roots of Angelica gigas Nakai, have garnered significant attention for their potential as anticancer agents. These compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and notably, antitumor effects. This guide focuses on a comparative evaluation of the efficacy of several key this compound derivatives, including decursin, decursinol angelate, and other synthetic analogs, in both laboratory (in vitro) and living organism (in vivo) models of cancer.
Data Presentation: Quantitative Efficacy of this compound Derivatives
The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo antitumor activity of various this compound derivatives based on available experimental evidence.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Decursinol Angelate | PC-3 (Prostate) | CCK-8 | 13.63 | [1][2] |
| Decursin | A549 (Lung) | Not Specified | 43.55 | |
| (S)-2d | A549 (Lung) | Not Specified | 14.03 | |
| (R)-2d | A549 (Lung) | Not Specified | 151.59 | |
| Decursinol | Not Specified | Not Specified | Less active than decursin |
Table 2: In Vivo Antitumor Efficacy of this compound Derivatives
| Derivative | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Decursin | Sarcoma-180 | ICR Mice | 50 and 100 mg/kg i.p. for 9 days | Significant decrease in tumor weight and volume.[3][4][5] | [3][4][5] |
| Decursinol Angelate | Sarcoma-180 | ICR Mice | 50 and 100 mg/kg i.p. for 9 days | Significant decrease in tumor weight and volume.[3][4][5] | [3][4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for evaluating the efficacy of this compound derivatives.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microplate
-
Cancer cell lines (e.g., A549, PC-3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Mouse Model Protocol
Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer compounds.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Cancer cell line
-
Sterile PBS or appropriate vehicle
-
Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in cold PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). Keep the cells on ice.[7]
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions (length and width) 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[7]
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivatives and vehicle control according to the planned dosing regimen (e.g., intraperitoneal injection or oral gavage).[8]
-
Endpoint: Continue treatment and tumor monitoring for the duration of the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.[8]
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the extent of tumor growth inhibition.
Signaling Pathway Analysis: Western Blot Protocol for JAK/STAT and EGFR/STAT3
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound derivatives on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the levels of phosphorylated and total proteins between treated and untreated samples.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound derivatives.
References
- 1. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor activities of decursinol angelate and decursin from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Molecular Secrets of (+)-Decursinol: A Proteomic Approach to Target Validation
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount for advancing its therapeutic potential. This guide provides a comprehensive comparison of methodologies for validating the molecular targets of (+)-decursinol, a promising natural compound with diverse biological activities. We delve into the application of proteomics, offering supporting experimental data and detailed protocols to facilitate further research and development.
This compound, a coumarin derivative isolated from the roots of Angelica gigas Nakai, has garnered significant attention for its anti-tumor, neuroprotective, and anti-inflammatory properties. While several molecular targets, including protein kinase C (PKC), androgen receptor, and acetylcholinesterase, have been proposed, these do not fully account for its wide range of effects.[1] Chemical proteomics has emerged as a powerful tool to elucidate the complex interactions of natural products like this compound with the cellular proteome, offering an unbiased approach to discovering novel molecular targets.
Identifying the Molecular Interactome of this compound through Chemical Proteomics
A pivotal study by Kang et al. employed a chemical proteomics strategy to identify the direct binding partners of this compound in a cellular context.[2] This approach led to the identification of seven potential molecular targets, the majority of which possess ATP or nucleic acid binding domains and are implicated in critical disease pathways, including cancer and neurodegenerative disorders.[1][2]
Table 1: Potential Molecular Targets of this compound Identified by Chemical Proteomics
| Protein Name | Gene Symbol | Function | Potential Relevance to this compound's Activity |
| Heat shock protein 90kDa beta member 1 | HSP90B1 | Molecular chaperone involved in protein folding and stability. | Anti-tumor effects through destabilization of oncogenic client proteins. |
| Enolase 1 | ENO1 | Glycolytic enzyme, also acts as a plasminogen receptor. | Role in cancer cell metabolism and invasion. |
| Non-muscle myosin heavy chain 9 | MYH9 | Component of the cytoskeleton, involved in cell motility and adhesion. | Potential role in anti-metastatic effects. |
| Heterogeneous nuclear ribonucleoprotein A2/B1 | HNRNPA2B1 | RNA-binding protein involved in mRNA processing and transport. | Implication in the regulation of gene expression. |
| F-actin-capping protein subunit alpha-1 | CAPZA1 | Regulates actin filament dynamics. | Influence on cell morphology and migration. |
| Vimentin | VIM | Intermediate filament protein, marker of epithelial-mesenchymal transition. | Association with cancer cell invasion and metastasis. |
| ATP synthase subunit beta, mitochondrial | ATP5B | Catalytic subunit of ATP synthase, central to energy production. | Potential modulation of cellular metabolism. |
Source: Adapted from Kang et al., Journal of Microbiology and Biotechnology, 2008.[2]
Comparison with this compound Derivatives: A Look at Structure-Activity Relationships
This compound is closely related to other bioactive compounds found in Angelica gigas, namely decursin and decursinol angelate. While structurally similar, evidence suggests they may possess distinct molecular targets and biological activities. For instance, studies on wound healing-related gene expression indicated that decursinol angelate upregulates more genes associated with growth factors, whereas decursin has a greater impact on genes related to extracellular matrix remodeling and inflammatory cytokines. Furthermore, the side chain present in decursin and decursinol angelate appears to be crucial for their inhibitory effects on estrogen receptor signaling, an activity not observed with this compound. This highlights the importance of specific structural moieties in determining target specificity and downstream biological effects.
Experimental Protocols: A Roadmap for Target Validation
The following sections provide detailed methodologies for key experiments in the validation of this compound's molecular targets using a chemical proteomics approach.
Chemical Proteomics Workflow for this compound Target Identification
This workflow outlines the key steps involved in identifying the protein targets of this compound using affinity chromatography coupled with mass spectrometry.
Detailed Methodologies
1. Preparation of this compound-Immobilized Affinity Resin
-
Principle: Covalently attach this compound to a solid support (e.g., NHS-activated Sepharose beads) to create a "bait" for capturing interacting proteins.
-
Protocol:
-
Dissolve this compound in a suitable coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl to remove preservatives.
-
Immediately mix the this compound solution with the washed beads and incubate with gentle shaking for 1-2 hours at room temperature or overnight at 4°C.
-
Block any remaining active groups on the beads by incubating with a blocking buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0) for 2 hours at room temperature.
-
Wash the beads extensively with alternating high and low pH buffers (e.g., acetate buffer, pH 4.0 and Tris-HCl buffer, pH 8.0) to remove non-covalently bound ligand.
-
Resuspend the final this compound-immobilized resin in a storage buffer (e.g., PBS with a preservative) and store at 4°C.
-
2. Affinity Chromatography
-
Principle: Isolate proteins that specifically bind to the immobilized this compound from a complex protein mixture (cell lysate).
-
Protocol:
-
Prepare a cell lysate from the desired cell line or tissue using a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with control beads (without immobilized this compound) to minimize non-specific binding to the matrix.
-
Incubate the pre-cleared lysate with the this compound-immobilized resin with gentle rotation for 2-4 hours at 4°C.
-
Wash the resin several times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove unbound and non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive elution buffer (e.g., containing a high concentration of free this compound) or by changing the pH or ionic strength of the buffer.
-
3. Protein Identification by LC-MS/MS
-
Principle: Separate and identify the eluted proteins using liquid chromatography coupled with tandem mass spectrometry.
-
Protocol:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue).
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion of the proteins with a protease (e.g., trypsin) to generate peptides.
-
Extract the peptides from the gel slices.
-
Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot or Sequest) to identify the proteins.
-
Comparison of Target Identification Methodologies
While chemical proteomics offers a powerful approach for target deconvolution, it is important to consider alternative and complementary methods.
Table 2: Comparison of Target Identification Strategies
| Method | Principle | Advantages | Disadvantages |
| Chemical Proteomics (Affinity-based) | Immobilized drug is used to "fish" for binding partners from a cell lysate. | Unbiased identification of direct binding partners; applicable to a wide range of compounds. | Requires chemical modification of the drug, which may alter its binding properties; potential for non-specific binding. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active site of enzymes. | Provides information on the functional state of enzymes; can be performed in living cells. | Limited to enzyme classes with reactive catalytic residues; requires synthesis of specialized probes. |
| Genetic Approaches (e.g., Yeast Three-Hybrid) | Identifies interactions between a small molecule and a protein in a genetically tractable system. | Can be performed in a high-throughput manner; does not require chemical modification of the drug. | May not be applicable to all proteins or compounds; potential for false positives and negatives due to the artificial system. |
| Computational Approaches (e.g., Molecular Docking) | Predicts the binding of a small molecule to the three-dimensional structure of a protein. | Rapid and cost-effective; can provide insights into the binding mode. | Requires a known protein structure; predictions need to be experimentally validated. |
Signaling Pathways Potentially Modulated by this compound
The identified molecular targets of this compound are implicated in various signaling pathways crucial for cell growth, survival, and metabolism. The following diagram illustrates a hypothetical signaling network that could be influenced by this compound based on its identified protein interactors.
Conclusion
The validation of this compound's molecular targets through proteomics provides a crucial foundation for understanding its mechanism of action and advancing its therapeutic development. The chemical proteomics approach has successfully identified a panel of potential protein interactors, opening new avenues for research into its anti-cancer and neuroprotective effects. Further quantitative analysis of these interactions, along with comparative studies of its derivatives, will be instrumental in designing more potent and selective therapeutic agents. This guide provides the necessary framework and methodologies to empower researchers in this exciting field of natural product drug discovery.
References
A Comparative Guide to the Pharmacokinetics of (+)-Decursinol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of (+)-decursinol and its primary precursors, decursin and decursinol angelate. The data presented is compiled from preclinical and clinical studies, offering insights into the absorption, distribution, metabolism, and excretion of these related compounds. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Executive Summary
This compound is a bioactive compound derived from the plant Angelica gigas. It is also the primary active metabolite of decursin and decursinol angelate, which are abundant in extracts of the plant. Understanding the comparative pharmacokinetics of these three compounds is crucial for the design of robust preclinical and clinical studies.
Decursin and decursinol angelate undergo rapid and extensive first-pass metabolism to form this compound.[1][2] Consequently, when decursin or decursinol angelate are administered orally, this compound is the predominant compound detected in systemic circulation. Direct administration of this compound results in a more rapid achievement of peak plasma concentrations.[2] Further metabolism of this compound involves hydroxylation, although the in vivo pharmacokinetic properties of these hydroxylated metabolites have not been extensively characterized.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for decursin, decursinol angelate, and this compound in both rats and humans. These values have been extracted from various studies and are presented for comparative analysis.
Table 1: Pharmacokinetic Parameters in Rats
| Compound | Administration Route | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Decursin | Intravenous | 10 mg/kg | - | - | 1200 | 0.05 | [3] |
| Oral | 50 mg/kg | Not Detected | - | - | - | [3] | |
| Decursinol Angelate / Decursin Mixture | Oral | 100 mg/kg | - | ~0.5 | 27033 (as decursinol) | - | [2] |
| This compound | Intravenous | 5 mg/kg | - | - | - | - | [4][5] |
| Oral | 5 mg/kg | 1280 ± 210 ng/mL | 0.4 ± 0.1 | 2580 ± 290 | 2.1 ± 0.3 | [4][5] | |
| Oral | 10 mg/kg | 2150 ± 360 ng/mL | 0.6 ± 0.2 | 5870 ± 980 | 2.9 ± 0.5 | [4][5] | |
| Oral | 20 mg/kg | 3450 ± 580 ng/mL | 0.9 ± 0.3 | 14890 ± 2540 | 4.6 ± 0.8 | [4][5] | |
| Oral | 100 mg/kg | - | ~0.7 | 65012 | - | [2] |
Table 2: Pharmacokinetic Parameters in Humans
| Compound | Administration Route | Dose | Cmax | Tmax (h) | AUC₀₋₄₈ₕ (nmol·h/L) | T½ (h) | Reference |
| Decursin | Oral (Extract) | 119 mg | 5.3 ± 2.1 nmol/L | 2.1 ± 0.8 | 37 ± 15 | 17.4 ± 8.2 | [6] |
| Decursinol Angelate | Oral (Extract) | 77 mg | 48.1 ± 15.2 nmol/L | 2.4 ± 0.9 | 335 ± 106 | 19.3 ± 7.5 | [6] |
| This compound | Oral (Extract) | - | 2480 ± 780 nmol/L | 3.3 ± 1.2 | 27579 ± 8701 | 7.4 ± 2.3 | [6] |
| Decursin | Oral (Extract) | 0.055 mg | 0.12 ± 0.04 ng/mL | 0.44 ± 0.15 | 0.29 ± 0.11 ng·h/mL | 3.03 ± 1.21 | [7] |
| Decursinol Angelate | Oral (Extract) | 0.184 mg | 0.15 ± 0.05 ng/mL | 0.31 ± 0.10 | 0.38 ± 0.14 ng·h/mL | 4.04 ± 1.52 | [7] |
| This compound | Oral (Extract) | - | 0.45 ± 0.18 ng/mL | 0.64 ± 0.21 | 1.12 ± 0.45 ng·h/mL | 2.62 ± 1.05 | [7] |
Metabolic Pathway of Decursin and Decursinol Angelate
The metabolic conversion of decursin and decursinol angelate to this compound is a critical step in their bioactivity. This process primarily occurs in the liver and involves the hydrolysis of the ester bond.[1][2] this compound can then be further metabolized through hydroxylation. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of decursin and decursinol angelate.
Experimental Protocols
The data presented in this guide are derived from studies employing specific methodologies. Below are summaries of the key experimental protocols.
Study of this compound Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): this compound was administered via the jugular vein.
-
Oral (PO): this compound was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected from the jugular vein at predetermined time points. Plasma was separated by centrifugation.
-
Analytical Method: The concentration of this compound in plasma was determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters.
Comparative Oral Pharmacokinetics of Decursin, Decursinol Angelate, and this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Equal molar amounts of a decursin/decursinol angelate mixture or this compound were administered by oral gavage.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of decursin, decursinol angelate, and this compound were quantified using a sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[2]
-
Pharmacokinetic Analysis: The area under the curve (AUC) and time to maximum concentration (Tmax) were calculated from the plasma concentration-time profiles.
Pharmacokinetic Study of an Angelica gigas Extract in Healthy Human Volunteers
-
Study Design: A single oral dose study in healthy male and female volunteers.
-
Drug Administration: Volunteers received an oral dose of an Angelica gigas root extract powder.[6][7]
-
Sample Collection: Blood samples were collected at specified time intervals after administration.
-
Analytical Method: Plasma concentrations of decursin, decursinol angelate, and this compound were determined using a validated UHPLC-MS/MS method.[6][7]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
The pharmacokinetic profiles of this compound and its precursors, decursin and decursinol angelate, are characterized by rapid absorption and extensive first-pass metabolism of the latter two into the former. When administered orally, this compound is the major circulating compound, reaching peak plasma concentrations relatively quickly. While further hydroxylation of this compound occurs, the in vivo disposition of these metabolites requires further investigation. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, distribution, metabolism, and excretion of decursin and decursinol angelate from Angelica gigas Nakai. | Semantic Scholar [semanticscholar.org]
- 3. Metabolic determination of decursinol using human liver microsome | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single oral dose pharmacokinetics of decursin and decursinol angelate in healthy adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-Decursinol: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the proper disposal of (+)-Decursinol, a bioactive compound recognized for its potential therapeutic properties. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Hazard Profile and Disposal Regulations
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as a hazardous waste. Disposal procedures should strictly comply with all prevailing country, federal, state, and local regulations[1][2]. Under no circumstances should this compound or its containers be disposed of in standard waste streams or released into the environment[1].
Quantitative Disposal Data
Specific quantitative thresholds for the disposal of this compound are not extensively defined in publicly available literature. However, the guiding principle is to treat any quantity of the substance as hazardous waste. The following table summarizes key disposal considerations.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Primary Disposal Route | Approved waste disposal plant. | [1][3] |
| Container Disposal | Handle uncleaned containers as the product itself. |
Experimental Protocols for Spillage and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, eye, and face protection during cleanup[2].
Containment and Cleanup Procedure:
-
Prevent Further Spillage: If safe to do so, stop the source of the leak or spill[1][2].
-
Containment: Keep the material away from drains and water courses[1][2]. For liquid spills, create a barrier with absorbent materials.
-
Absorption: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders[1][2].
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled container for hazardous waste.
-
Decontamination: Scrub contaminated surfaces and equipment with alcohol to decontaminate them[1][2].
-
Disposal of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with regulations[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling (+)-Decursinol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Decursinol, including detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a coumarin compound that presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety measures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses/Goggles | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[3] | Protects eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or punctures before use.[4] | Prevents direct skin contact. |
| Laboratory Coat | A standard laboratory coat should be worn. | Protects skin and personal clothing from contamination.[4][5] | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation occurs. A type N95 (US) dust mask is recommended when handling the powder.[3] | Avoids inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to maintaining a safe laboratory environment. The following protocol outlines the safe handling of this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) when opening the package.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperature is -20°C for the powder or -80°C when in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
3. Weighing and Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust.[4][5]
-
Ensure the balance is clean and located in an area with minimal air currents before weighing.[4]
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound and avoid creating dust.[4]
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
4. Experimental Use:
-
Always wear the recommended PPE as detailed in Table 1.
-
Handle solutions with care to avoid splashes to the skin or eyes.
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
5. Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[5]
-
Clean all equipment and the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
Emergency Procedures
Spill Response:
-
In the event of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[4]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[4]
-
Clean the spill area with an appropriate solvent and then with soap and water.[4]
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical advice.[3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation develops.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1] Do not induce vomiting unless told to do so by a medical professional.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][4]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled with the contents.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by the institution's certified hazardous waste management provider.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
